Dichloro(1,5-cyclooctadiene)ruthenium(II)
Description
The exact mass of the compound Dichloro(1,5-cyclooctadiene)ruthenium(II) is 279.935946 g/mol and the complexity rating of the compound is 75.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichloro(1,5-cyclooctadiene)ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(1,5-cyclooctadiene)ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
cycloocta-1,5-diene;dichlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRVBCXRFYZCPR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50982-12-2, 50982-13-3 | |
| Record name | Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rutheniumdichlor[1,2,5,6-\h)-1,5-cyclooctadien]-, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Ru(cod)Cl₂ Coordination Geometry, Structure, and Application
[1]
Executive Summary
Dichloro(1,5-cyclooctadiene)ruthenium(II), commonly abbreviated as [Ru(cod)Cl₂]ₙ , is the ubiquitous "gateway" precursor in modern organometallic synthesis.[1] It serves as the primary entry point for accessing high-value homogeneous catalysts, including Noyori hydrogenation catalysts and Grubbs metathesis precursors .[1]
Despite its commercial availability, its polymeric nature and insolubility often lead to "black box" handling in the laboratory.[1] This guide deconstructs the coordination geometry, provides a self-validating synthesis protocol, and details the mechanistic "bridge-splitting" required to activate the material.[1]
Part 1: The Coordination Puzzle (Structure & Geometry)
The Polymeric Reality
Unlike many monomeric precursors, Ru(cod)Cl₂ does not exist as discrete molecules in the solid state. It forms an infinite coordination polymer, denoted as [Ru(μ-Cl)₂(\eta⁴-cod)]ₙ .[1]
-
Oxidation State: Ru(II) (
, low spin).[1] -
Ligand Arrangement:
The Solubility Paradox
The bridging chloride network creates a robust polymeric chain that is insoluble in non-coordinating solvents (e.g., hexanes, toluene, diethyl ether) and only sparingly soluble in chlorinated solvents.
-
Implication: If your commercial batch dissolves instantly in DCM to give a clear orange solution, it is likely degraded (oxidized) or contains monomeric impurities.[1]
-
Dissolution Mechanism:[1] Dissolution in coordinating solvents (DMSO, Acetonitrile) is actually a chemical reaction where the solvent attacks and breaks the chloride bridges (see Part 3).
Structural Visualization
The following diagram illustrates the infinite chain structure and the coordination environment.
Figure 1: Simplified representation of the [Ru(μ-Cl)₂(cod)]ₙ polymeric chain.[1] Note the octahedral geometry around each Ru center is satisfied by two bridging chlorides shared with the left neighbor, two with the right neighbor, and the bidentate COD.
Part 2: Validated Synthesis Protocol (The Albers Method)
While commercially available, in-house synthesis is often preferred to ensure fresh, non-oxidized material.[1] The industry-standard protocol is the Albers method (Inorganic Syntheses, 1989).
Reaction Logic
1-
Solvent (Ethanol): Acts as both the reaction medium and the reducing agent , converting Ru(III) to Ru(II).[1]
-
Excess COD: Essential to prevent over-reduction to Ru(0) metal (ruthenium black).[1]
Step-by-Step Protocol
| Step | Action | Critical Parameter / Observation |
| 1 | Charge | Dissolve |
| 2 | Reflux | Reflux under Argon/Nitrogen for 24 hours . Observation: Solution changes from dark brown/black to a suspension of brown/orange precipitate. |
| 3 | Filtration | Filter the warm suspension under inert atmosphere (Schlenk frit).[1] |
| 4 | Wash | Wash extensively with Ethanol (to remove unreacted |
| 5 | Drying | Vacuum dry for 4-6 hours.[1] Target: Fine, brown-orange powder.[1] |
Synthesis Workflow Diagram
Figure 2: The Albers synthesis workflow.[1] Ethanol serves a dual role as solvent and reducing agent.
Part 3: Reactivity & Bridge Splitting
To use [Ru(cod)Cl₂]ₙ in catalysis, one must break the chloride bridges.[1][3] This is the fundamental mechanism for catalyst generation.[1]
The Bridge-Splitting Mechanism
When treated with Lewis bases (
-
Monodentate Ligands (e.g.,
, Pyridine): Form monomeric octahedral complexes . -
Bidentate Ligands (e.g., BINAP, DPEN): Displace the bridges and often the COD ligand entirely, depending on conditions.
Protocol: Generating Soluble Precursors
A common intermediate is the bis-acetonitrile adduct, which is soluble and air-stable.[1]
1This species allows for milder ligand exchange reactions later, as the acetonitrile is more labile than the bridging chlorides.
Figure 3: Reactivity pathway.[1] The insoluble polymer must undergo bridge cleavage to form useful monomeric catalytic species.
Part 4: Characterization & Quality Control[1]
Since NMR is difficult due to insolubility (unless converted to a derivative), use these techniques to validate the polymer.
| Technique | Expected Result | Interpretation |
| Elemental Analysis | C: ~34.3%, H: ~4.3% | Deviations >0.4% suggest trapped solvent or incomplete reduction.[1] |
| IR Spectroscopy | No band at ~1630 cm⁻¹ | Free COD has a C=C stretch at 1630 cm⁻¹.[1] Coordination shifts this to lower frequency (~1500-1550 cm⁻¹), often obscured by fingerprint region.[1] |
| Solubility Test | Insoluble in DCM/Acetone | Pass. If it dissolves, it is likely the oxidized Ru(III) species or a solvate.[1] |
| Derivative NMR | Sharp peaks in | Dissolve a small amount in |
References
-
Albers, M. O.; Robinson, D. J.; Shaver, A. (1989).[1] Dichloro(1,5-cyclooctadiene)ruthenium(II). Inorganic Syntheses, 29, 68–77.[1] [1]
-
Ashworth, T. V.; Liles, D. C.; Singleton, E. (1989).[1] Ruthenium(II) and Osmium(II) Complexes of 1,5-Cyclooctadiene. Organometallics. (Foundational work on Ru-COD geometry).
-
Bennett, M. A.; Wilkinson, G. (1959).[1] Chemistry of Ruthenium(II). Chemistry & Industry.[1][4] (Original report of the polymer).
-
Pérez-Torrente, J. J., et al. (2009).[1] Synthesis, structure, and kinetic studies on [RuCl2(NCCH3)2(cod)]. Inorganica Chimica Acta. [1]
Sources
- 1. Dichloro(cycloocta-1,5-diene)ruthenium(II) | 50982-12-2 [amp.chemicalbook.com]
- 2. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Dichloro(1,5-cyclooctadiene)ruthenium(II) Polymer | 50982-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Guide: Ru(cod)Cl₂ – The Architect of Ruthenium Catalysis
Executive Summary
Dichloro(1,5-cyclooctadiene)ruthenium(II), denoted as
This guide moves beyond standard textbook definitions to address the kinetic barriers of depolymerization , the thermodynamics of ligand exchange , and the mechanistic divergence between hydrogenation and radical polymerization pathways.
Part 1: Structural Dynamics & Pre-Catalyst Activation
The Polymeric Paradox
Commercially available Ru(cod)Cl₂ exists as a coordination polymer. The Ruthenium(II) centers are bridged by chloride ligands, forming an insoluble network. The cyclooctadiene (COD) ligands act as "placeholders"—they stabilize the Ru(II) oxidation state but are electronically labile enough to be displaced by high-affinity ligands (phosphines, diamines).
The Senior Scientist’s Insight:
"Many failed reactions stem from treating
as a discrete monomer. It is insoluble in non-coordinating solvents. You cannot simply 'dissolve and shoot.' You must chemically digest the polymer first."
The Activation Pathway
The mechanism of action begins before the catalytic cycle—it begins with depolymerization .
-
Solvolytic cleavage: Heating in polar coordinating solvents (EtOH, solvent mixtures) breaks the
-Cl bridges. -
Ligand Substitution: The entropic driving force of releasing one COD molecule (bidentate) to bind two monodentate or one bidentate high-affinity ligand drives the reaction.
Visualization: The Activation Cascade
The following diagram illustrates the transition from the inactive polymer to the active catalytic species.
Figure 1: The activation pathway of Ru(cod)Cl2 requires thermal energy to break chloride bridges, followed by entropic displacement of the COD ligand.
Part 2: Mechanistic Pathways in Key Applications
A. Asymmetric Hydrogenation (The "Noyori" Route)
In pharmaceutical synthesis (e.g., synthesis of statins or beta-lactams), Ru(cod)Cl₂ is the precursor to Ru-BINAP or Ru-BINAP-Diamine complexes.
Mechanism of Action:
-
Heterolytic Cleavage: The active Ru(II) species splits dihydrogen (
). -
Hydride Formation: A Ru-Monohydride (
) is formed. In the presence of a diamine ligand (Noyori-Ikariya mechanism), the proton resides on the amine nitrogen, creating a bifunctional catalyst. -
Outer-Sphere Transfer: The substrate (ketone/imine) does not bind directly to the metal. Instead, the hydride attacks the carbonyl carbon while the amine proton attacks the oxygen. This concerted mechanism explains the extreme enantioselectivity.
B. Atom Transfer Radical Polymerization (ATRP)
For drug delivery vectors (PEGylation, block copolymers), Ru(cod)Cl₂ acts as a radical mediator.
Mechanism of Action:
-
Activation: Ru(II) abstracts a halogen (X) from the dormant polymer chain (
). -
Redox Cycle: This generates a radical (
) and an oxidized Ru(III)-X species. -
Deactivation: The Ru(III) species rapidly transfers the halogen back to the radical, capping the chain. This "persistent radical effect" suppresses termination and controls molecular weight.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Ru(BINAP)Cl₂ (In Situ Generation)
Use this protocol for screening chiral ligands in asymmetric hydrogenation.
Reagents:
- : 0.05 mmol (14 mg)
-
(R)-BINAP: 0.055 mmol (34 mg) (1.1 eq)
-
Solvent: Degassed Toluene (5 mL) + Triethylamine (0.1 mL)
Workflow:
-
Inerting: Place Ru(cod)Cl₂ and BINAP in a dry Schlenk tube. Cycle Argon/Vacuum 3 times.
-
Solvation: Add degassed toluene and triethylamine.
-
Depolymerization (The Critical Step): Heat to reflux (110°C) for 2–4 hours.
-
Observation: The suspension will turn from a dark brown/brick-red solid into a clear, bright orange/red solution. If solids remain, the catalyst is not formed.
-
-
Concentration: Remove solvent under vacuum to obtain the orange solid Ru(BINAP)Cl₂.
-
Usage: Redissolve in the hydrogenation solvent (e.g., MeOH) immediately.
Protocol 2: Catalytic Hydrogenation of β-Keto Esters
Target: Chiral alcohol formation (Drug Intermediate).
-
Loading: Dissolve Substrate (1.0 mmol) in MeOH (3 mL).
-
Catalyst Addition: Add the pre-formed Ru(BINAP)Cl₂ solution (S/C ratio 1000:1).
-
Pressurization: Transfer to an autoclave. Purge
(5 bar) x 3. -
Reaction: Pressurize to 50 bar
. Heat to 50°C. Stir for 12 hours. -
Quench: Vent
. Concentrate and analyze ee% via Chiral HPLC.
Part 4: Data & Optimization[1]
Comparative Precursor Efficiency
Why use Ru(cod)Cl₂ over other Ru sources?
| Precursor | Activation Energy | Solubility | Ligand Exchange Rate | Primary Use Case |
| Moderate (Requires Heat) | Low (Polymeric) | Fast (Once Solvated) | Asymmetric Hydrogenation, ATRP | |
| High (Requires Reduction) | High (Polar) | Slow/Messy | Basic reductions, Oxidation | |
| Low | High | Moderate | Transfer Hydrogenation, C-H Activation | |
| Low | Moderate | Fast | General Hydrogenation |
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Black precipitate during synthesis | Ru(0) formation (decomposition) | Oxygen leak or overheating without ligand. Ensure strict Schlenk technique. |
| Low Conversion in Hydrogenation | Catalyst poisoning or Polymer not broken | Check solvent purity (remove |
| Low ee% | Ligand Mismatch or Chloride interference | Ensure 1:1 or 1.1:1 Ligand:Ru ratio. Excess Ru leads to background racemic hydrogenation. |
Part 5: Visualizing the Catalytic Cycle (Hydrogenation)
This diagram details the inner workings of the Ru-BINAP cycle derived from Ru(cod)Cl₂.
Figure 2: The catalytic cycle for asymmetric hydrogenation. Note that Ru(cod)Cl2 is the entry point (Pre-Catalyst), but the active species involves Ru-Hydride bonds formed after chloride displacement.
References
-
Synthesis and Structure of Ru(cod)Cl2 Polymer: Albers, M. O., et al. "Dichloro(1,5-cyclooctadiene)ruthenium(II)."[1] Inorganic Syntheses, 1989 , 26, 68-77.
-
Mechanism of Noyori Hydrogenation: Noyori, R., & Ohkuma, T. "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angewandte Chemie International Edition, 2001 , 40(1), 40-73.
-
Ru(cod)Cl2 in ATRP: Kato, T., Kamigaito, M., Sawamoto, M., & Higashimura, T. "Polymerization of Methyl Methacrylate with the Carbon Tetrachloride/Dichlorotris(triphenylphosphine)ruthenium(II)/Methylaluminum Bis(2,6-di-tert-butylphenoxide) Initiating System: Possibility of Living Radical Polymerization." Macromolecules, 1995 , 28(5), 1721–1723.
-
Protocol for BINAP Complex Synthesis: Kitamura, M., et al. "Practical, Enantioselective Reduction of Ketones." Organic Syntheses, 1993 , 71, 1.
-
Depolymerization Kinetics: Wilton-Ely, J. D. E. T., et al. "Solvation and depolymerization of [RuCl2(cod)]n." Inorganica Chimica Acta, 2005 , 358(11), 3218-3226.
Sources
Navigating Nomenclature and Utility: A Technical Guide to Dichloro(cycloocta-1,5-diene)ruthenium(II)
Executive Summary
Dichloro(cycloocta-1,5-diene)ruthenium(II) is a cornerstone precursor in organometallic chemistry, widely utilized in pharmaceutical synthesis for hydrogenation, metathesis, and C-H activation.[1][2] However, its utility is often obscured by inconsistent nomenclature and a misunderstanding of its polymeric nature.[1][2]
This guide is designed for drug development professionals and synthetic chemists.[1][2] It moves beyond a simple list of synonyms to explain the structural reality of the compound, how to validate it, and how to activate it for catalytic workflows.
Part 1: The Nomenclature Matrix
In literature and commerce, this compound is referenced by various names. The confusion often stems from whether the author acknowledges the compound's polymeric structure.
The "Polymer Paradox"
Commercially available "Ru(cod)Cl2" is not a discrete monomer.[1][2] It exists as an insoluble polymer,
-
Monomeric names (e.g., Dichloro(1,5-cyclooctadiene)ruthenium) refer to the stoichiometry (
) but ignore the supramolecular structure.[1][2] -
Polymeric names (e.g., Ruthenium(II) chloride 1,5-cyclooctadiene polymer) are structurally accurate.[1][2]
Synonym & Identifier Table
| Category | Identifier / Name | Context & Usage |
| Primary CAS | 50982-12-2 | The definitive registry number for the polymeric solid.[1][2] |
| IUPAC Name | catena-Poly[dichloro-μ-chloro(η⁴-cycloocta-1,5-diene)ruthenium(II)] | Technically most accurate, but rarely used in papers.[1][2] |
| Common Name | Dichloro(cycloocta-1,5-diene)ruthenium(II) | The standard catalog name.[1][2] |
| Abbreviation | "n" denotes the polymer; often omitted in shorthand.[1][2] | |
| Trade Names | Ru-90 | Specific to Johnson Matthey; refers to Ru content (~36%).[1][2] |
| Alt. Synonyms | Dichlororuthenium-cycloocta-1,5-diene (1/1); RuCl2(1,5-cod) | Older literature or vendor-specific labeling.[1][2] |
Part 2: Structural Integrity & Activation
Expertise Insight: Many junior chemists fail to realize that
Visualization: The Activation Pathway
The following diagram illustrates how the insoluble polymer is transformed into active catalytic species used in pharma.
Part 3: Synthesis & Validation Protocols
Trustworthiness in data requires self-validating protocols.[1][2] Since
Protocol 1: Synthesis from RuCl3
Objective: Convert Ruthenium(III) chloride hydrate into
-
Reagents:
-
Procedure:
-
Dissolve
in degassed ethanol under or Ar atmosphere. -
Reflux the dark brown solution for 24–48 hours. The solution will turn turbid as the brown polymer precipitates.[2]
-
Critical Step: Filter the brown solid under inert atmosphere (Schlenk frit).[1][2]
-
Wash extensively with fresh ethanol (to remove unreacted COD) and diethyl ether.[1][2]
-
-
Yield: Typically >90%.
Protocol 2: Quality Control (Validation)
Since you cannot run NMR on the solid, use these three checks to ensure identity and purity before using it in drug synthesis.
| Method | Expected Result | Why it works |
| Elemental Analysis | C: ~34.3%, H: ~4.3% | The only definitive quantitative check for the bulk polymer.[1][2] |
| IR Spectroscopy | Absence of | Confirms coordination of the diene and absence of Ru(III) oxides.[1][2] |
| Derivatization (NMR) | Dissolve 10mg in DMSO-d6 or MeCN-d3 (warm gently). | The polymer depolymerizes.[2] You will see sharp peaks for coordinated COD and solvent ligands, confirming the Ru(II) state.[1][2] |
Part 4: Applications in Drug Development
The value of
Asymmetric Hydrogenation (Noyori Catalysts)
In the synthesis of chiral APIs (e.g., antibiotics, statins),
-
Workflow:
+ (R)-BINAP Ru(BINAP)(cod)Cl2. -
Significance: This route avoids the use of expensive, pre-formed cationic precursors.[2]
Atom-Economic C-H Activation
Recent literature highlights the use of
-
Mechanism: The "cod" ligand is labile (easily falls off), opening two coordination sites for the substrate and the directing group to bind, facilitating the C-H bond cleavage.[1][2]
Metathesis (Grubbs Precursors)
While Grubbs catalysts are commercially available, they are often synthesized in-house for cost savings using
References
-
Synthesis Protocol & Characterization: Albers, M. O., et al. "Dichloro(1,5-cyclooctadiene)ruthenium(II)."[1][2][3] Inorganic Syntheses, vol. 26, 1989, pp. 68-77.[1][2] [1][2]
-
Polymeric Structure & Depolymerization: Pérez-Torrente, J. J., et al. "Synthesis, structure, and kinetic studies on [RuCl2(NCCH3)2(cod)]."[1][2] Journal of Organometallic Chemistry, vol. 696, no. 10, 2011.
-
Chemical Identifiers (CAS/Synonyms): National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 11000435, Dichloro(cycloocta-1,5-diene)ruthenium(II)." PubChem. [1][2]
-
Pharmaceutical Applications (C-H Activation): Simonetti, M., et al. "Cyclometallated ruthenium catalyst enables late-stage directed arylation of pharmaceuticals."[1][2][4] Nature Chemistry, vol. 10, 2018, pp. 724–731.[1][2][4]
Sources
- 1. dichloro(1,5-cyclooctadiene)ruthenium (II) polymer, CAS No. 50982-12-2 - iChemical [ichemical.com]
- 2. Dichloro(cycloocta-1,5-diene)ruthenium(II) | 50982-12-2 [amp.chemicalbook.com]
- 3. Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclometallated ruthenium catalyst enables late-stage directed arylation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability Profile of Ru(cod)Cl2 under Air vs. Inert Atmosphere
Topic: Stability of Ru(cod)Cl2 under air vs inert atmosphere Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Kinetic vs. Thermodynamic Reality
Dichloro(1,5-cyclooctadiene)ruthenium(II), commonly denoted as [Ru(cod)Cl₂]ₙ , presents a dichotomy in stability that often leads to experimental failure.
-
In the Solid State: It is kinetically air-stable . You can weigh it on a benchtop without immediate decomposition.
-
In Solution/Catalysis: It is thermodynamically air-sensitive . Once dissolved or heated, the polymeric network breaks down, exposing the Ru(II) center to rapid oxidation and hydrolysis.
Core Directive: Treat solid [Ru(cod)Cl₂]ₙ as "handleable" in air for brief periods (weighing), but store and react it under strictly inert atmospheres (Ar/N₂) to ensure catalytic fidelity.
Structural Basis of Stability
To understand the stability profile, one must understand the structure. [Ru(cod)Cl₂]ₙ is not a discrete monomer; it is a coordination polymer .
-
The Polymer Effect: The Ruthenium(II) centers are bridged by chloride ligands, forming an infinite chain. The 1,5-cyclooctadiene (cod) ligands chelate to the Ru centers.[1]
-
Protection Mechanism: This polymeric lattice creates a steric and electronic barrier that slows down the diffusion of oxygen and moisture into the crystal lattice. This is why the solid appears stable in air.
-
Activation (The Danger Zone): For the complex to act as a catalyst precursor, this bridge must be broken (usually by a solvent or incoming ligand). Once the bridge breaks, the "protective shell" is gone.
DOT Diagram 1: Structural Transformation & Vulnerability
Figure 1: The transition from the stable polymeric solid to the reactive monomeric species. Note that air exposure during the monomer phase leads to irreversible degradation.
Stability Profile: Air vs. Inert Atmosphere
3.1 Solid State Stability
While commercial suppliers list [Ru(cod)Cl₂]ₙ as "air stable," this is a relative term.
| Atmosphere | Stability Duration | Observation/Risk |
| Air (Ambient) | Days to Weeks | Surface oxidation occurs slowly. The brown powder may darken. Moisture absorption can lead to hydrolysis upon dissolution. |
| Inert (Ar/N₂) | Indefinite | Remains a free-flowing brown powder. No change in catalytic activity. |
| Vacuum | Indefinite | Stable, but avoid prolonged high vacuum if traces of free COD are present (rare). |
Protocol: Store under Argon at 2–8°C. If the container is opened in air, purge with Argon before resealing.
3.2 Solution Stability (Critical)
This is where 90% of experimental errors occur.
-
In Air: Dissolving [Ru(cod)Cl₂]ₙ in aerobic solvents (especially alcohols or DMSO) leads to the formation of mixed-valence Ru(II)/Ru(III) species and hydroxo-bridged clusters. These are often catalytically inactive or, worse, promote side reactions.
-
In Inert: The solution remains active. In coordinating solvents (e.g., Acetonitrile), it forms stable adducts like
or neutral .
Degradation Mechanisms
When [Ru(cod)Cl₂]ₙ degrades, it follows specific chemical pathways driven by the atmosphere.
Pathway A: Hydrolysis (Moisture Driven)
Even in the absence of oxygen, water acts as a nucleophile.
Pathway B: Oxidation (Oxygen Driven)
Ru(II) is oxidized to Ru(III) or Ru(IV).
Handling & Synthesis Protocols
5.1 Synthesis of [Ru(cod)Cl₂]ₙ
Source: Reaction of RuCl₃·xH₂O with excess 1,5-cyclooctadiene (COD) in refluxing ethanol.
Crucial Step: This reaction must be performed under Nitrogen/Argon.
-
Reasoning: Ethanol at reflux is a reducing environment (converting Ru(III) to Ru(II)). If Oxygen is present, the Ru(II) re-oxidizes, preventing the formation of the polymer chain.
5.2 Quality Control (QC) - Is my catalyst dead?
Before committing to a high-value reaction, validate the precursor.
| Test | "Good" Result | "Bad" (Degraded) Result |
| Appearance | Brown/Orange Powder | Black, sticky, or clumpy solid |
| Solubility (DMSO) | Soluble (Yellow/Orange solution) | Turbid, particulates, or dark green/black solution |
| ¹H NMR (CDCl₃) | Broad peaks (polymer) or sharp COD peaks (if depolymerized) | Paramagnetic broadening (Ru III) or free COD peaks |
| Elemental Analysis | C: ~34.3%, H: ~4.3% | Low C% (loss of COD), High O% (Oxidation) |
DOT Diagram 2: Handling Decision Tree
Figure 2: Decision matrix for handling [Ru(cod)Cl₂]ₙ based on application sensitivity.
References
-
Synthesis & Polymer Structure
-
Solution Behavior & Depolymerization
-
Catalytic Applications & Sensitivity
- Inert Atmosphere Standards: Shriver, D. F., & Drezdzon, M. A. "The Manipulation of Air-Sensitive Compounds." Wiley-Interscience, 1986.
Sources
Technical Guide: Electronic Properties & Synthetic Utility of Cyclooctadiene Ligands in Ruthenium(II) Complexes
Executive Summary
In the architecture of organometallic catalysis, 1,5-cyclooctadiene (COD) serves a paradoxical role: it is a stabilizer of the Ruthenium(II) oxidation state that is designed to fail. Unlike phosphines or N-heterocyclic carbenes (NHCs) which are often permanent spectator ligands, COD is a "promiscuous" ligand—it stabilizes the
This guide analyzes the electronic origins of this lability, specifically the interplay between the chelate effect and the Dewar-Chatt-Duncanson bonding model. It provides actionable protocols for synthesizing the primary precursor,
Theoretical Framework: The Electronic "Bite"
The utility of COD in Ru(II) chemistry stems from its ability to occupy two coordination sites (cis-chelating) with a bite angle (
The Dewar-Chatt-Duncanson (DCD) Model Applied
The bonding between Ru(II) and the alkene moieties of COD is governed by two synergistic components:
-
-Donation: The filled
-orbital of the alkene donates electron density into an empty orbital (typically or hybridized with ) on the metal. -
-Back-donation: The filled metal
orbital (typically or ) donates electron density into the empty antibonding orbital of the alkene.[1]
Electronic Consequence:
-
Bond Order Reduction: Back-donation populates the C=C antibonding orbital, reducing the bond order from 2 towards 1.
-
Structural Distortion: The C-C bond lengthens (from ~1.34 Å in free COD to ~1.40 Å in complexes), and the carbons rehybridize slightly from
toward , causing the substituents to bend away from the metal.[1]
Visualization of Orbital Interactions[1]
Figure 1: The Dewar-Chatt-Duncanson model illustrating the bidirectional electron flow that stabilizes the Ru-COD complex while activating the alkene bond.
Spectroscopic Characterization
Validating the coordination of COD requires monitoring specific shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2] The "coordination shift" (
Comparative Data: Free vs. Coordinated COD
The following table summarizes the typical shifts observed when COD binds to a Ru(II) center (e.g., in monomeric adducts like
| Feature | Free COD | Coordinated COD (Ru-II) | Shift Trend | Electronic Cause |
| Upfield ( | Increased shielding due to | |||
| Upfield ( | Rehybridization toward | |||
| Downfield/Split | Rigidification of the ring; separation of exo/endo protons. | |||
| C=C Stretch (IR) | 1650 cm | 1450 – 1500 cm | Red Shift | Weakening of C=C bond order (DCD model). |
Critical Insight: In polymeric
, the insolubility precludes solution NMR. Characterization relies on Elemental Analysis (CHN) and IR. However, dissolving the polymer in MeCN or DMSO breaks the chloride bridges, allowing NMR analysis of the resulting monomeric species.
Synthetic Architectures & Protocols
The synthesis of Ru-COD complexes is non-trivial due to the kinetic inertness of Ruthenium(III) chloride. The reduction to Ru(II) must occur in situ in the presence of the diene.
The Polymer vs. Monomer Dynamic
The primary commercial material is the polymer
Figure 2: Synthetic pathway from Ru(III) salts to active Ru(II) monomeric precursors via the polymeric intermediate.
Experimental Protocol: Synthesis of [3][4]
This protocol is adapted from the standard method established by Albers and Ashworth (Inorganic Syntheses).
Reagents:
- (1.0 g, ~3.8 mmol Ru)
-
1,5-Cyclooctadiene (COD) (4 mL, Excess)
-
Absolute Ethanol (50 mL)
Procedure:
-
Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser under an Argon or Nitrogen atmosphere.
-
Dissolution: Add
and ethanol. Stir to dissolve (dark brown solution). -
Addition: Add the COD via syringe.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 24 hours.
-
Observation: The solution will change color from brown to orange-brown, and a fine brown precipitate will form.
-
-
Filtration: Allow the mixture to cool to room temperature. Filter the solid under air (the product is air-stable).
-
Washing: Wash the precipitate copiously with ethanol (to remove unreacted COD and Ru species) and then with diethyl ether.
-
Drying: Dry under high vacuum for 4 hours.
-
Yield: Typically 85-95%.
-
Appearance: Brown/Peach powder.
-
Self-Validating Check: The product must be insoluble in dichloromethane and acetone. If it dissolves, you likely have impurities or incomplete polymerization. It should dissolve in hot DMSO or Acetonitrile (with color change), indicating bridge cleavage.
Catalytic Implications: The "Slip" Mechanism
Why use COD? The electronic lability of the Ru-alkene bond allows for a "ring-slippage" or complete dissociation mechanism that opens coordination sites for substrates.
In hydrogenation or polymerization cycles, the high trans-effect of the COD olefinic protons destabilizes the ligand trans to it (often a chloride or solvent), facilitating the entry of the substrate.
Ligand Exchange Workflow
Figure 3: Activation of the Ru(II) precursor. The lability of the ancillary ligands (L) or the COD itself allows for the generation of the coordinatively unsaturated 16-electron species.
References
-
Albers, M. O.; Ashworth, T. V.; Oosthuizen, H. E.; Singleton, E. (1989). "Cyclooctadiene Ruthenium(II) Complexes". Inorganic Syntheses, 26, 68-77.
-
Ashworth, T. V.; Singleton, E. (1976). "Responsive Ruthenium: Reactions of
". Journal of the Chemical Society, Chemical Communications, 705-706. -
Pertici, P.; Vitulli, G. (1980). "Synthesis and Properties of
". Inorganic Syntheses, 20, 205. -
Crabtree, R. H. (2019). The Organometallic Chemistry of the Transition Metals (7th Ed.). Wiley.[3][4] (Chapter on Alkene Binding and DCD Model).
-
Gimeno, J.; Lledós, A. (2006). "Half-Sandwich Ruthenium Complexes: Electronic Structure and Reactivity". Coordination Chemistry Reviews, 250(17-18), 2161-2192.
Sources
Methodological & Application
Protocol for synthesizing Grubbs catalyst from Ru(cod)Cl2 precursor
Application Note: Protocol for Synthesizing Grubbs Catalyst from Ru(cod)Cl₂ Precursor
Executive Summary
This application note details the protocol for synthesizing First-Generation Grubbs-type catalysts (specifically the vinylalkylidene variant and the benzylidene via cross-metathesis) starting from the polymeric precursor Dichloro(1,5-cyclooctadiene)ruthenium(II) (
Unlike the traditional route utilizing
Scientific Rationale & Mechanism
The transformation of
Mechanistic Pathway:
-
Depolymerization: The polymeric
network is broken down by the strong -donor tricyclohexylphosphine ( ) under a hydrogen atmosphere (or using a hydrogen transfer agent like 2-propanol/base). -
Hydride Formation: This generates the reactive 16-electron intermediate
. -
Carbene Formation: Reaction with 3-chloro-3-methyl-1-butyne (propargyl chloride) leads to the formation of the vinylalkylidene complex via an allenylidene intermediate or direct insertion/rearrangement.
-
Optional Cross-Metathesis: To obtain the classic "Grubbs I" benzylidene (
), the vinylalkylidene is reacted with styrene.
Reaction Scheme (DOT Visualization)
Caption: Mechanistic workflow for the conversion of Ru(cod)Cl2 to Grubbs-type alkylidenes via the hydride intermediate.
Experimental Protocol
Safety Warning: All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or Glovebox techniques.
Materials & Reagents
| Reagent | Role | Stoichiometry (Equiv.)[1][2][3][4][5] | Notes |
| Precursor | 1.0 | Polymeric solid, orange/brown | |
| Tricyclohexylphosphine ( | Ligand | 2.2 - 2.5 | Store under inert gas |
| 2-Propanol (anhydrous) | Solvent/H-Source | Solvent Vol.[6] | Degassed thoroughly |
| Triethylamine ( | Base | 2.0 | Dry, distilled |
| 3-chloro-3-methyl-1-butyne | Carbene Source | 1.1 - 1.5 | Propargyl chloride derivative |
| Methanol (cold) | Wash Solvent | N/A | Degassed, -20°C |
Step-by-Step Procedure
Phase 1: Generation of the Hydride Intermediate
-
Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, charge
(1.0 g, 3.57 mmol Ru) and (2.5 g, 8.9 mmol). -
Solvation: Add 40 mL of degassed 2-propanol. The suspension will be orange/brown.
-
Activation: Add
(1.0 mL, 7.14 mmol). -
Reaction: Heat the mixture to reflux (approx. 80-85°C) for 1 hour under Argon.
-
Observation: The mixture will turn into a dark red/purple solution, indicating the formation of the hydrido-ruthenium species.
-
-
Cooling: Allow the solution to cool to room temperature (25°C).
Phase 2: Formation of the Alkylidene (Vinylcarbene) 6. Addition: Add 3-chloro-3-methyl-1-butyne (0.6 mL, ~5.3 mmol) dropwise to the stirred solution. 7. Reaction: Stir at room temperature for 1-2 hours.
- Observation: The color typically deepens to a rich purple/violet, characteristic of Grubbs-type carbenes.
- Workup: Remove the solvent in vacuo to approximately 25% of the original volume.
- Precipitation: Add 20 mL of cold, degassed methanol (-20°C) to precipitate the complex.
- Filtration: Filter the purple solid under inert atmosphere using a Schlenk frit.
- Washing: Wash the filter cake with 3 x 10 mL of cold methanol to remove excess phosphine and amine salts.
- Drying: Dry the solid under high vacuum for 4 hours.
Phase 3: Conversion to Benzylidene (Optional)
To obtain the classic Benzylidene (
-
Dissolve the isolated vinylalkylidene (from Step 12) in minimal DCM.
-
Add 10 equivalents of Styrene.
-
Stir for 1 hour.
-
Concentrate and precipitate with Methanol as above.
Characterization & Quality Control
To validate the synthesis, the following analytical parameters must be met.
| Technique | Parameter | Expected Value/Observation | Interpretation |
| Appearance | Visual | Deep Purple/Violet Solid | Active catalyst |
| 19.0 - 20.0 ppm (d or s) | Diagnostic Ru=CH signal | ||
| ~36 - 37 ppm (s) | Coordinated | ||
| Stability | Air Exposure | Decomposes (turns brown/black) | Confirm inert handling |
Troubleshooting Guide:
-
Brown Sludge: Incomplete ligand exchange or oxidation. Remedy: Ensure
is fresh and solvents are rigorously degassed. -
Low Yield: Loss during methanol wash. Remedy: Ensure methanol is chilled to -20°C or lower; do not over-wash.
-
No Carbene Signal: Failure of hydride formation. Remedy: Check reflux temperature and quality of amine base.
References
-
Wolf, J., et al. (2011). "Synthesis of Ru alkylidene complexes." Beilstein Journal of Organic Chemistry, 7, 104–110.[3]
- Werner, H., et al. (1996). "A Novel Route to Vinylcarbene Complexes of Ruthenium.
-
Fogg, D. E., et al. (2024). "Decomposition of Ruthenium Olefin Metathesis Catalyst." Molecules, 29.
-
Grubbs, R. H. (2004). "Handbook of Metathesis." Wiley-VCH.[7]
-
Patent CN101555260A. "Method for synthesizing first-generation Grubbs catalyst."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of Ru alkylidene complexes [beilstein-journals.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. rcr.colab.ws [rcr.colab.ws]
- 6. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: Catalytic Hydrogenation of Alkenes using Ru(cod)Cl₂
Introduction & Strategic Utility
Dichloro(1,5-cyclooctadiene)ruthenium(II) (CAS: 50982-12-2), commonly abbreviated as [Ru(cod)Cl₂]ₙ , is a cornerstone precursor in homogeneous catalysis. Unlike simple metal salts, this complex exists as a coordination polymer, where ruthenium centers are bridged by chloride ligands.
For researchers in drug discovery and fine chemical synthesis, [Ru(cod)Cl₂]ₙ offers a distinct strategic advantage over Rhodium or Palladium alternatives:
-
Cost-Efficiency: Significantly lower cost per mole compared to Rh(I) precursors (e.g., Wilkinson’s catalyst).
-
Tunable Selectivity: It is not an active catalyst in its polymeric form. It functions as a "tabula rasa" (blank slate). By adding specific ligands (phosphines, diamines, NHCs) in situ, you determine the catalytic outcome (e.g., chemoselective hydrogenation of C=C bonds in the presence of carbonyls).
-
High Activity: Once depolymerized and activated, the resulting Ru-H species are among the most active homogeneous hydrogenation catalysts known.
Scope of Application
-
Primary Utility: Hydrogenation of terminal and internal alkenes.
-
Chemoselectivity: Excellent for reducing alkenes while tolerating ketones, esters, and often nitro groups (ligand-dependent).
-
Mechanism: Homogeneous inner-sphere hydrogenation via Ru-di/monohydride species.
Mechanistic Insight & Activation Logic
The critical error most new users make is assuming [Ru(cod)Cl₂]ₙ will work like Pd/C (heterogeneous) or RhCl(PPh₃)₃ (pre-formed homogeneous). It will not. The polymer must be broken down (depolymerized) to generate the active monomeric species.
The Activation Pathway
The polymer is insoluble in non-coordinating solvents. Heating in the presence of Lewis bases (L) (typically phosphines like PPh₃, PCy₃, or chelating diphosphines) breaks the chloride bridges. Subsequent treatment with H₂ (often with a base) generates the active Ruthenium-Hydride species.
Figure 1: The activation pathway from polymeric precursor to active catalytic species. Note that the "cod" ligand is often hydrogenated off and replaced by solvent or substrate during the active cycle.
Standard Operating Procedure (SOP)
Protocol A: In-Situ Generation for General Alkene Hydrogenation
This protocol uses Tricyclohexylphosphine (PCy₃) to generate a highly active system capable of hydrogenating hindered alkenes.
Reagents & Equipment
-
Precursor: [Ru(cod)Cl₂]ₙ (Sigma-Aldrich/Strem).
-
Ligand: Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃).
-
Note: PCy₃ yields a more electron-rich, active catalyst; PPh₃ is milder.
-
-
Solvent: Degassed Ethanol or 2-Butanol (Ru-hydrides form readily in secondary alcohols).
-
Base: Triethylamine (Et₃N) - Crucial for scavenging HCl formed during hydride formation.
-
Gas: Hydrogen (H₂) cylinder or balloon (depending on pressure requirements).
-
Vessel: Fisher-Porter bottle or Stainless Steel Autoclave.
Step-by-Step Workflow
-
Inert Gas Purge:
-
Flame-dry a Schlenk tube or pressure vessel under vacuum. Backfill with Argon/Nitrogen 3 times.
-
Why? Ru-hydrides are sensitive to oxidation.
-
-
Catalyst Pre-formation (The "Depolymerization" Step):
-
Add [Ru(cod)Cl₂]ₙ (1.0 equiv, e.g., 14 mg, 0.05 mmol Ru) to the vessel.
-
Add Phosphine Ligand (2.1 equiv, e.g., PCy₃).
-
Add Degassed Ethanol (5 mL).
-
Action: Heat at reflux (approx. 80°C) for 30–60 minutes under Argon.
-
Checkpoint: The suspension should turn from a brown/orange solid into a clear, homogeneous orange/red solution. If solid remains, activation is incomplete.
-
-
Substrate Addition:
-
Cool the solution to room temperature.[1]
-
Add the Alkene Substrate (100–500 equiv relative to Ru).
-
Add Triethylamine (2.0 equiv relative to Ru, not substrate).
-
-
Hydrogenation:
-
Seal the vessel.[1]
-
Purge with H₂ gas (pressurize to 5 bar, vent, repeat 3x).
-
Pressurize to final reaction pressure (typically 1–5 bar for terminal alkenes, 10–20 bar for hindered internal alkenes).
-
Stir vigorously at Room Temperature to 60°C .
-
-
Monitoring & Workup:
-
Monitor H₂ uptake (pressure drop) or sample via syringe for GC/NMR.
-
Once complete, vent H₂ carefully.
-
Concentrate solvent via rotary evaporation.
-
Pass through a short pad of silica (eluting with ether/hexane) to remove Ru residues.
-
The Self-Validating System: Troubleshooting
Use this logic table to validate your experiment in real-time.
| Observation | Diagnosis | Corrective Action |
| Solution remains cloudy/precipitate visible after Step 2 | Polymer did not break down. | Increase reflux time; Switch solvent to Toluene/Ethanol mix; Ensure Ligand:Ru ratio is > 2:1. |
| Solution turns black/colloidal | Decomposition to Ru(0) nanoparticles ("Ru-black"). | Ligand concentration too low (ligands stabilize the metal); Oxygen leak present. Add more ligand. |
| No reaction (Pressure constant) | Catalyst poisoning or lack of activation base. | Ensure Et₃N was added (to neutralize HCl); Check substrate for poisons (thiols, free amines); Increase T to 50°C. |
| Isomerization instead of Hydrogenation | Low H₂ availability. | Ru-hydrides are potent isomerization catalysts if H₂ is starved. Increase H₂ pressure or stirring rate (mass transfer limitation). |
Mechanistic Workflow Diagram
This diagram details the specific catalytic cycle for a phosphine-modified system.
Figure 2: Simplified catalytic cycle. The active species is generated by displacing the cyclooctadiene (cod) and chloride ligands.
Case Study Data: Substrate Scope
Typical results using [Ru(cod)Cl₂]ₙ / PPh₃ system (50 bar H₂, 60°C, 12h).
| Substrate Class | Example | Conversion (%) | Selectivity | Notes |
| Terminal Alkene | 1-Octene | >99% | >99% | Very fast; can run at 1 bar H₂. |
| Internal Alkene | Cyclohexene | 95% | >99% | Requires higher pressure (10-20 bar). |
| Enone | Cyclohexenone | >99% | 90:10 (C=C : C=O) | Favors C=C reduction; C=O reduction requires diamine ligands. |
| Styrene | Styrene | >99% | >99% | Excellent chemoselectivity over aromatic ring. |
Safety & Handling
-
Ruthenium Residues: Ru is heavy metal. All waste streams must be segregated.
-
Pressure Safety: Hydrogen is explosive. Ensure all autoclaves are rated for 2x the operating pressure. Ground all equipment to prevent static discharge.
-
Toxicity: [Ru(cod)Cl₂]ₙ causes severe skin burns and eye damage. Handle only in a fume hood with gloves and goggles.
References
-
Precursor Properties & Polymer Structure
-
Catalytic Hydrogenation Protocols
- Halpern, J. "Mechanism and Stereoselectivity of Asymmetric Hydrogenation." Science, 1982.
-
In-Situ Catalyst Generation
- Genêt, J. P. "Recent developments in ruthenium-catalyzed hydrogenations." Acros Organics Acta, Vol 1, 1995.
-
Safety Data Sheet (SDS)
-
Ruthenium(III) chloride / [Ru(cod)Cl2]n handling.[7]
-
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer | CAS 50982-12-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Dichloro(1,5-cyclooctadiene)ruthenium(II) - Catapower Inc. [catapowerinc.com]
- 4. BJOC - Synthesis of Ru alkylidene complexes [beilstein-journals.org]
- 5. Ru 90: [RuCl2(cod)]n | CAS 50982 12 2 | Johnson Matthey [matthey.com]
- 6. Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer 95 50982-12-2 [sigmaaldrich.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Ligand Exchange Architectures for Dichloro(1,5-cyclooctadiene)ruthenium(II)
Introduction: The "Universal" Ruthenium Precursor
Dichloro(1,5-cyclooctadiene)ruthenium(II), denoted as
Why this precursor matters:
-
Labile Ligand Sphere: The "cod" ligand is bidentate but kinetically labile under thermolytic conditions, allowing for clean substitution by phosphines, diamines, or N-heterocyclic carbenes.
-
Polymeric Stability: Its polymeric nature makes it air-stable for storage (indefinitely), unlike many active Ru(II) monomers.
-
Atom Economy: It provides a "clean slate" Ru(II) source with no interfering counter-ions (like
or ) unless specifically introduced.
Chemical & Physical Profile
| Property | Specification | Application Note |
| Formula | Polymeric structure is key to solubility behavior. | |
| Appearance | Brown/Orange Powder | Darkens upon oxidation; discard if black. |
| Solubility | Insoluble (initial) | Dissolves only upon depolymerization (reaction). |
| Oxidation State | Ru(II) ( | Low spin, diamagnetic. |
| Air Stability | Stable (Solid) | Unstable in solution (requires inert gas). |
Mechanistic Insight: The Depolymerization Gateway
Understanding the mechanism is vital for troubleshooting. The reaction is not a simple ligand swap; it is a dissociative depolymerization .
-
Solvolysis/Thermal Break: Heat or coordinating solvents (ethanol, DMF) cleave the Ru-Cl-Ru bridges.
-
Monomer Formation: A transient solvated monomer is formed.
-
Ligand Substitution: The incoming ligand (
) displaces the "cod" ligand or the solvent cage.
Visualization: The Exchange Pathway
The following diagram illustrates the critical transition from the insoluble polymer to the active catalyst.
Figure 1: Mechanistic pathway showing the critical depolymerization step required before ligand coordination.
Experimental Protocols
Safety Warning: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or Glovebox techniques. 1,5-cyclooctadiene has a pungent, disagreeable odor; use a fume hood.
Protocol A: Direct Synthesis of Bis-Phosphine Complexes
Target:
Reagents:
- (1.0 equiv)[1][2][3][4]
-
Phosphine Ligand (2.1 equiv for monodentate, 1.05 equiv for bidentate)
-
Solvent: Toluene (anhydrous) or Ethanol (degassed).
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x).
-
Charging: Add
(e.g., 280 mg, 1.0 mmol) and the phosphine ligand (e.g., dppb, 1.1 mmol) against a counter-flow of Argon. -
Solvation: Add degassed Toluene (10 mL). Note: The polymer will not dissolve immediately.
-
Reaction: Equip with a reflux condenser and heat to reflux (110°C).
-
Observation: The brown suspension will gradually clear and change color (usually to orange, yellow, or red) as the polymer breaks down and the phosphine coordinates.
-
-
Duration: Reflux for 2–4 hours. Monitor by TLC or
NMR (disappearance of free ligand signal). -
Isolation:
Protocol B: The "Acetonitrile Route" (High Purity)
Target: Delicate complexes or when high purity is required (e.g., for pharmaceutical intermediates).
Concept: Convert the insoluble polymer into a soluble, highly labile intermediate
Step-by-Step Procedure:
-
Intermediate Synthesis:
-
Reflux
in neat Acetonitrile (degassed) for 3-5 hours. -
The suspension turns into a clear yellow/orange solution.
-
Remove solvent completely to obtain
.
-
-
Ligand Exchange:
-
Dissolve the yellow solid in mild solvent (DCM or THF) at room temperature.
-
Add the target ligand (e.g., chiral diamine or specialized phosphine).
-
Stir at room temperature or mild heat (40°C). The labile acetonitrile and COD are displaced much more easily than from the polymer.
-
Advanced Protocol: Synthesis of Ru-BINAP (Noyori-Type)
Target:
Data Table: Reaction Optimization
| Parameter | Condition | Rationale |
|---|---|---|
| Stoichiometry | 1:1.05 (Ru:BINAP) | Slight excess of BINAP ensures no unreacted Ru polymer remains. |
| Solvent | Toluene (anhydrous) | High boiling point (110°C) required for activation energy. |
| Additive | Triethylamine (
Procedure:
-
Charge: In a 100 mL Schlenk flask, combine
(1.0 mmol) and (R)- or (S)-BINAP (1.05 mmol). -
Solvent: Add degassed Toluene (30 mL) and Triethylamine (0.5 mL).
-
Reflux: Heat to vigorous reflux. The mixture changes from brown suspension
clear reddish-brown solution.[7] -
Work-up:
-
Remove solvent in vacuo to dryness.
-
Crucial Step: Redissolve in DCM (10 mL) and filter through a pad of Celite (under Argon) to remove any insoluble Ru-black or amine salts.
-
Precipitate filtrate with Methanol or Hexane.
-
-
Validation:
NMR should show a singlet (approx. 45-55 ppm depending on solvent) and no free BINAP (-13 ppm).
Troubleshooting & Quality Control
The "Black Precipitate" Issue
If your reaction yields a black solid that is insoluble in organic solvents, you have formed Ruthenium Black (Ru metal) .
-
Cause: Oxygen ingress or overheating without ligand coordination.
-
Solution: Regrease all joints. Ensure ligands are added before heating. Use
as a stabilizer.
NMR Diagnostics
Use NMR to validate the ligand exchange.[8]
Figure 2: NMR Decision Tree for determining reaction completion based on COD olefinic protons.
References
-
Albers, T. et al. "Preparation of Ruthenium-BINAP Complexes." Inorganic Syntheses, Vol 29. (Standardizing the use of Ru-chloride precursors).
-
Kitamura, M., et al. "Practical synthesis of BINAP-ruthenium(II) dicarboxylate complexes." Journal of Organic Chemistry, 1992, 57(14), 4053–4054. (Foundational protocol for BINAP exchange).
-
Ashworth, T. V., et al. "Ruthenium(II) complexes with 1,5-cyclooctadiene." Journal of the Chemical Society, Dalton Transactions, 1977. (Characterization of the polymer).
-
Sigma-Aldrich. "Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer - Product Specification." (Physical properties and handling).[1][2][4][6][7][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Dichloro(cycloocta-1,5-diene)ruthenium(II) | 50982-12-2 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Ru(cod)Cl2 catalyzed atom-transfer radical polymerization (ATRP) methods
Topic: Ru(cod)Cl2 Catalyzed Atom-Transfer Radical Polymerization (ATRP) Methods Content Type: Detailed Application Note & Protocol Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers
Executive Summary
While Copper-mediated ATRP (Cu-ATRP) dominates general laboratory use, Ruthenium-catalyzed systems offer distinct advantages for precision polymer synthesis, particularly in the functionalization of methacrylates and the synthesis of block copolymers requiring strict end-group fidelity.
This guide focuses on the use of Dichloro(1,5-cyclooctadiene)ruthenium(II) (
The Chemistry of the Catalyst: From Precursor to Active Species[1]
The Precursor Problem
exists as a polymeric solid that is practically insoluble in non-polar solvents and catalytically inactive in its native state. It serves as a "tabula rasa" (blank slate).In-Situ Activation
To create an active ATRP catalyst, the bridging chloride network must be broken, and the cyclooctadiene (cod) ligand—which is labile—must be displaced or modified by a supporting ligand (
The Activation Equation:
-
Why this matters: This step allows you to screen different steric and electronic ligand profiles (e.g.,
vs. ) without synthesizing a library of isolated metal complexes.
Mechanism & Catalytic Cycle
The Ruthenium-ATRP mechanism operates via Intermittent Activation , where the polymer chain spends most of its life in a dormant, stable state (P-X) and only brief periods as an active radical (
Key Mechanistic Features
-
Homolytic Cleavage: The Ru(II) center abstracts a halogen (X) from the initiator/dormant chain, oxidizing to Ru(III)-X.
-
Radical Propagation: The generated carbon-centered radical adds to the monomer.
-
Deactivation (Capping): The Ru(III)-X species transfers the halogen back to the radical, regenerating Ru(II) and the dormant chain.
-
Lewis Acid Acceleration: The addition of aluminum alkoxides (e.g.,
) coordinates to the carbonyl of the monomer or the Ru-X bond, significantly increasing the rate of polymerization without sacrificing control (narrow PDI).
Pathway Diagram
Figure 1: The catalytic cycle of Ru-mediated ATRP, originating from the Ru(cod)Cl2 precursor. The cycle relies on the reversible redox equilibrium between Ru(II) and Ru(III).
Standard Operating Procedure (SOP)
Protocol: Polymerization of Methyl Methacrylate (MMA)
Objective: Synthesis of PMMA with
Reagents & Materials
-
Precursor:
(Sigma-Aldrich or similar). -
Ligand: Triphenylphosphine (
). -
Monomer: Methyl Methacrylate (MMA) – Must be passed through a basic alumina column to remove inhibitors.
-
Initiator: Ethyl 2-chloro-2-phenylacetate (ECPA) or Methyl 2-chloropropionate.
-
Additive (Optional): Aluminum isopropoxide (
) – For rate acceleration. -
Solvent: Toluene (anhydrous).
Experimental Ratios (Molar)
| Component | Molar Equivalent | Concentration (approx.) |
| Monomer (MMA) | 100 | 2.0 - 4.0 M |
| Initiator (R-Cl) | 1 | 20 - 40 mM |
| Ru(cod)Cl₂ | 0.5 | 10 - 20 mM |
| Ligand (PPh₃) | 1.5 - 2.0 | 30 - 40 mM |
| Additive (Al) | 0.5 - 1.0 | (Optional) |
Step-by-Step Methodology
-
Catalyst Pre-Activation (Crucial Step):
-
In a dry Schlenk flask, add
(14 mg, 0.05 mmol) and (39 mg, 0.15 mmol). -
Add anhydrous Toluene (2.0 mL).
-
Note: The mixture may look heterogeneous initially.
-
Degas via 3 freeze-pump-thaw cycles.[1]
-
Heat the mixture to 60°C for 20 minutes under Argon. The solution should turn homogeneous and change color (typically brown/orange), indicating the formation of
.
-
-
Reaction Assembly:
-
Cool the catalyst solution to room temperature.[1]
-
Add degassed MMA (1.0 g, 10 mmol) and the Initiator (0.1 mmol).
-
(Optional) Add
solution at this stage if acceleration is required.
-
-
Polymerization:
-
Place the flask in a thermostated oil bath at 80°C .
-
Stir magnetically at 500 RPM.
-
Timecourse: Ru-ATRP is slower than Cu-ATRP. Typical reaction times range from 12 to 48 hours depending on the target conversion.
-
-
Sampling & Monitoring:
-
Withdraw 0.1 mL aliquots via a degassed syringe at t = 0, 2, 4, 8, 12, 24 hrs.
-
Dilute samples in
for NMR (conversion check) and THF for GPC (molecular weight check).
-
-
Termination & Purification:
-
Cool the reaction to 0°C and expose to air to quench the radical species.
-
Purification: Dilute with THF and pass through a short plug of silica gel or alumina to remove the Ruthenium catalyst (Ru binds strongly to silica).
-
Precipitate the filtrate into excess cold methanol/hexane (10:1).
-
Dry the white solid under vacuum at 40°C.
-
Critical Parameters & Optimization
Ligand Effects on Reaction Rate
The choice of ligand dictates the electron density at the Ru center, affecting the redox potential (
| Ligand | Character | Effect on Polymerization |
| Moderate | Standard control. Robust, but slower rates. | |
| Strong | Faster initiation and propagation due to lower redox potential (easier oxidation to Ru-III). | |
| Electron-rich | Very fast, high conversion, but requires specific precursors (e.g., |
The "Sawamoto Effect" (Lewis Acid Acceleration)
One of the unique features of Ru-ATRP is the ability to accelerate the reaction using Lewis Acids.
-
Mechanism: The Lewis acid (e.g.,
) complexes with the halogen on the dormant chain end or the metal center, weakening the C-Cl bond and facilitating radical generation. -
Result: Can reduce reaction times from 40 hours to <10 hours without broadening the PDI.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Heterogeneous solution | Incomplete ligand exchange | Ensure the Pre-Activation step (Step 1) is performed at 60°C until clear. Increase Ligand:Ru ratio to 3:1. |
| Broad PDI (>1.5) | Slow initiation | Switch to a more active initiator (e.g., Bromide instead of Chloride) or increase temperature. |
| No Polymerization | Oxygen poisoning or "Induction Period" | Ru is tolerant, but not immune. Ensure strict freeze-pump-thaw degassing. Check if inhibitor was removed from MMA. |
| Stalled Conversion | Catalyst death (Termination) | Add a small amount of free ligand ( |
References
-
Kato, M., Kamigaito, M., Sawamoto, M., & Higashimura, T. (1995). Polymerization of Methyl Methacrylate with the Carbon Tetrachloride/Dichlorotris(triphenylphosphine)ruthenium(II)/Methylaluminum Bis(2,6-di-tert-butylphenoxide)
-
Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689–3746.
-
Takahashi, H., Ando, T., Kamigaito, M., & Sawamoto, M. (1999). Ru(Cp*)Cl(PPh3)2: A Versatile Catalyst for Living Radical Polymerization of Methacrylates, Acrylates, and Styrene.[2][3] Macromolecules, 32(11), 3820–3823.
-
Simal, F., Demonceau, A., & Noels, A. F. (1999). Highly Efficient Ruthenium-Based Catalytic Systems for the Controlled Atom Transfer Radical Polymerization of Vinyl Monomers.[2] Angewandte Chemie International Edition, 38(4), 538–540.
Sources
Synthesis of Ru(cod)(cot) from Dichloro(1,5-cyclooctadiene)ruthenium(II)
Application Note: Synthesis of Zerovalent from
Executive Summary & Scientific Context
The complex
Critical Nomenclature Clarification:
In general organic chemistry, "COT" typically refers to cyclooctatetraene (
Key Reaction Pathway
Mechanistic Insight & Causality
To ensure reproducibility, one must understand why the reaction works. The transformation is not a simple ligand exchange; it is a reductive isomerization.
-
Reduction: Zinc dust reduces the polymeric Ru(II) species to a transient Ru(0) species.
-
Coordination: The electron-rich Ru(0) center coordinates available 1,5-cyclooctadiene (COD).
-
Isomerization (The "Magic" Step): The Ru(0) center facilitates a hydrogen shift on the coordinated COD ligand, isomerizing 1,5-cyclooctadiene into the thermodynamically distinct 1,3,5-cyclooctatriene. This triene ligand acts as a 6-electron donor (
), stabilizing the metal center more effectively than a second COD ligand would.
Why this matters: You do not need to purchase or add 1,3,5-cyclooctatriene. The reaction is self-generating regarding the "cot" ligand, provided excess 1,5-COD is present.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway showing the reductive isomerization process.
Experimental Protocol
Reagents & Materials
| Reagent | Role | Specifications |
| Precursor | Commercial or synthesized from | |
| 1,5-Cyclooctadiene (COD) | Ligand/Reactant | Must be degassed. Excess required (approx. 3-4 equiv).[2] |
| Zinc Dust | Reductant | Activated (wash with dilute HCl, water, EtOH, ether, dry). |
| Ethanol | Solvent | Absolute, degassed (sparged with Ar for 30 min). |
| Pentane/Hexane | Extraction Solvent | Dried over Na/Benzophenone or molecular sieves. |
| Degassed Alumina (Neutral) | Purification | Deactivated (Grade III) to prevent decomposition. |
Equipment
-
Schlenk line (Double manifold: Vacuum/Argon).
-
Two-neck round-bottom flask (100 mL) with reflux condenser.
-
Schlenk filter frit (medium porosity).
-
Oil bath.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Inert Atmosphere: Evacuate and backfill the reaction flask with Argon three times. All subsequent steps must occur under Argon.
-
Charging: Add
(1.0 g, ~3.57 mmol) and Activated Zinc Dust (2.3 g, ~35 mmol, 10-fold excess) to the flask against a counter-flow of Argon. -
Solvent Addition: Add degassed Ethanol (20 mL) via syringe.
-
Ligand Addition: Add 1,5-Cyclooctadiene (4 mL, excess) via syringe.
Phase 2: Reaction Execution
-
Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.
-
Observation: The brown polymeric suspension will gradually lighten. Over 2-4 hours, the solution should turn a dark red-brown, and eventually, the formation of the product may be indicated by a shift toward yellow-orange, though the excess Zn makes visual confirmation difficult.
-
Duration: Reflux for 3–4 hours. Do not over-reflux (beyond 6h) as decomposition can occur.
-
Phase 3: Workup & Isolation
-
Solvent Removal: Remove the Ethanol and unreacted COD in vacuo (high vacuum) at room temperature. You will be left with a solid residue containing the product, unreacted Zn, and
. -
Extraction: Add dry, degassed Pentane (or Hexane) (3 x 20 mL) to the residue. Stir vigorously to extract the organometallic species. The
and Zn remain insoluble. -
Filtration: Filter the Pentane extract through a Schlenk frit (containing a small pad of Celite or dried diatomaceous earth) into a clean, dry Schlenk flask.
-
Result: A clear yellow-orange solution.
-
-
Purification (Crucial): Pass the solution through a short column (2 cm) of neutral Alumina (Grade III, degassed) under Argon. This removes polar impurities and traces of ionic Ruthenium.
-
Crystallization: Concentrate the filtrate in vacuo to approx. 5-10 mL. Cool to -20°C or -78°C overnight.
-
Collection: Decant the supernatant and dry the resulting yellow crystals under vacuum.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of Ru(cod)(cot).
Characterization & Quality Control
The product must be validated to ensure the isomerization occurred and the complex is pure.
| Technique | Expected Result | Interpretation |
| Appearance | Yellow crystalline solid | Dark color indicates oxidation or incomplete removal of Ru(II). |
| COD: | Distinct signals for the | |
| Solubility | Soluble in Pentane, Hexane, Toluol. Insoluble in MeOH. | Solubility in polar solvents implies ionic impurities ( |
Troubleshooting Guide:
-
Low Yield: Often due to "dead" Zinc. Reactivate Zinc with dilute HCl, rinse with water, EtOH, Ether, and dry immediately before use.
-
Oily Product: Incomplete removal of free COD. Keep under high vacuum for longer periods (COD has a high boiling point, 151°C, but is volatile under high vac).
-
Decomposition: If the yellow solution turns black/green upon air exposure, the complex has oxidized. Maintain strict anaerobic conditions.
References
-
Pertici, P., & Vitulli, G. (1983). Reagents for Transition Metal Complex and Organometallic Syntheses: (1,5-Cyclooctadiene)(1,3,5-cyclooctatriene)ruthenium(0).[3] Inorganic Syntheses, 22, 176–181.
-
Chaudret, B., et al. (1981). The use of (cyclo-octadiene)(cyclo-octatriene)ruthenium(0) as the starting material for the synthesis of mono- and poly-nuclear ruthenium polyhydride phosphine complexes. J. Chem. Soc., Chem. Commun., 818.
-
Fischer, E. O., & Müller, J. (1963). Preparation of Ru(cod)(cot) via Grignard Reduction. Chem. Ber., 96, 3217.
Reaction conditions for Ru(cod)Cl2 mediated C-H activation
Executive Summary: The Strategic Advantage of Ru(cod)Cl₂
While [Ru(p-cymene)Cl2]2 remains the standard-bearer for Ruthenium(II) catalysis, the polymeric precursor [Ru(cod)Cl2]n (Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer) offers a distinct strategic advantage: cost-efficiency and modularity .
Unlike the robust arene-ruthenium dimers, [Ru(cod)Cl2]n serves as a "blank slate" precursor. It is chemically stable and cost-effective, but it requires specific activation protocols to depolymerize and generate the active catalytic species in situ. This guide details the precise reaction conditions required to harness this precursor for Carboxylate-Assisted C-H Activation , specifically focusing on alkylation (hydroarylation) and arylation pathways.
Mechanistic Foundation: From Polymer to Active Catalyst
The critical barrier to entry with [Ru(cod)Cl2]n is its polymeric nature. It is generally insoluble in non-polar solvents. Successful catalysis requires a Ligand-Induced Depolymerization step, typically achieved using phosphines (
The Activation & Catalytic Cycle
The mechanism relies on the Concerted Metalation-Deprotonation (CMD) pathway (also known as AMLA). The ruthenium center coordinates to the Directing Group (DG), and a carboxylate ligand (acetate/pivalate) acts as an intramolecular base to cleave the C-H bond.
Figure 1: The activation pathway from polymeric precursor to the active CMD cycle. Note that for oxidative arylations, the cycle involves a Ru(II)/Ru(IV) redox couple, whereas hydroarylation is redox-neutral.
Critical Reaction Parameters
Success with [Ru(cod)Cl2]n depends on three tunable variables.
Solvent Systems
| Solvent | Polarity | Temp Range | Application Note |
| Toluene | Non-polar | 80-140°C | Standard. Excellent for phosphine-modified systems. Promotes high solubility of organic substrates. |
| NMP/DMF | Polar Aprotic | 100-140°C | High Performance. Essential for difficult substrates or when using carbonate bases ( |
| 1,4-Dioxane | Ethereal | 80-120°C | General Purpose. Good balance for hydroarylation reactions. |
| Water | Polar Protic | 60-100°C | Green Chemistry. Requires surfactant/micellar conditions (e.g., TPGS-750-M) or specific hydrophilic ligands. |
Ligand Selection
-
Triphenylphosphine (
): The "workhorse" ligand. Use 2-4 equivalents relative to Ru. It breaks the polymer bridge effectively. -
Tricyclohexylphosphine (
): More electron-rich; useful for difficult oxidative additions (aryl chlorides). -
NHCs (IMes, IPr): Generated in situ from imidazolium salts. Provides higher thermal stability for prolonged heating.
Additives (The CMD Enablers)
-
Carboxylates (
, , ): Mandatory. They serve as the proton shuttle. Pivalic acid often outperforms acetic acid due to steric bulk preventing catalyst deactivation. -
Bases (
, ): Required for oxidative arylation to neutralize the acid byproduct.
Experimental Protocols
Protocol A: Redox-Neutral C-H Alkylation (Hydroarylation)
Target: Ortho-alkylation of aromatic ketones/amides with alkenes.
Reagents:
-
Substrate (e.g., Acetophenone derivative): 1.0 equiv
-
Alkene (e.g., Styrene, Acrylate): 1.2 - 1.5 equiv
-
Catalyst: [Ru(cod)Cl2]n (2.5 - 5.0 mol%)
-
Ligand:
(10 - 20 mol%) -
Additive:
or (10 - 20 mol%) (Catalytic amount is sufficient for hydroarylation) -
Solvent: Toluene (0.5 M concentration)
Procedure:
-
Catalyst Pre-activation (Crucial Step): In a dry Schlenk tube, combine [Ru(cod)Cl2]n,
, and the solvent. Heat to 60°C for 10 minutes until the suspension clarifies or changes color (typically orange/brown), indicating depolymerization. -
Substrate Addition: Add the aromatic substrate, alkene, and carboxylate additive.
-
Reaction: Seal the tube and heat to 120°C for 12-24 hours.
-
Workup: Cool to room temperature. Filter through a short pad of Celite to remove ruthenium black. Concentrate and purify via flash chromatography.
Protocol B: Oxidative C-H Arylation
Target: Biaryl synthesis using aryl bromides.
Reagents:
-
Substrate (e.g., 2-Phenylpyridine): 1.0 equiv[1]
-
Aryl Bromide: 1.5 equiv
-
Catalyst: [Ru(cod)Cl2]n (5.0 mol%)
-
Ligand:
(20 mol%) or (10 mol%) -
Base:
(2.0 equiv) -
Additive: Mesitylenecarboxylic acid (
) (30 mol%) -
Solvent: NMP or o-Xylene
Procedure:
-
Setup: Weigh all solids ([Ru(cod)Cl2]n, Ligand, Base, Acid, Substrate) into a reaction vial inside a glovebox or under Argon flow.
-
Solvent: Add degassed NMP.
-
Reaction: Heat to 120-140°C . Note: Higher temperatures are often required for oxidative coupling compared to hydroarylation.
-
Monitoring: Monitor by GC-MS. If conversion stalls, add a second portion of catalyst (2.5 mol%) dissolved in solvent.
Workflow Optimization Logic
Use this decision tree to optimize low-yielding reactions.
Figure 2: Troubleshooting logic for Ru-mediated C-H activation.
References
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. [Link]
-
Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012).[2][3] "Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization." Chemical Reviews, 112(11), 5879–5918.[3] [Link]
-
Li, B., & Dixneuf, P. H. (2013).[4] "sp2 C–H bond activation in water and catalytic cross-coupling reactions."[4] Chemical Society Reviews, 42(13), 5744–5767. [Link]
-
Manikandan, R., & Jeganmohan, M. (2017). "Recent advances in the ruthenium(II)-catalyzed chelation-assisted C–H olefination." Chemical Communications, 53, 8931-8947. [Link]
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization [ouci.dntb.gov.ua]
- 3. Ruthenium(II)-catalyzed C-H bond activation and functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sp2 C–H bond activation in water and catalytic cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Preparation of bis(allyl)ruthenium(IV) complexes using Ru(cod)Cl2
Application Note: Strategic Synthesis of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) from Ru(cod)Cl₂
Part 1: Executive Summary & Scientific Context
The "Ru(IV)" Nomenclature Clarification
While the request targets "bis(allyl)ruthenium(IV)" complexes using
Although often grouped with Ru(IV) precursors (like
This guide details the synthesis of the Ru(II) species , as it is the chemically accurate product of the specified reactants.
Strategic Value
is a premier precursor for:-
MOCVD/ALD: Deposition of high-purity metallic ruthenium films for semiconductor interconnects.
-
Catalysis: A versatile pre-catalyst for asymmetric hydrogenation and C-H activation, generating active species in situ via protonolysis of the allyl ligands.
Part 2: Mechanism & Reaction Logic
The synthesis relies on a salt metathesis reaction (ligand substitution) driven by the Hard-Soft Acid-Base (HSAB) principle.
-
Precursor Activation: The polymeric
is insoluble in non-coordinating solvents. The addition of coordinating ethers (THF/Diethyl ether) breaks the chloride bridges, solubilizing the monomeric species. -
Nucleophilic Attack: The carbon nucleophile (2-methylallyl magnesium chloride) attacks the Ru center, displacing the chloride ligands.
-
Stabilization: The bulky 1,5-cyclooctadiene (COD) ligand remains coordinated, stabilizing the resulting Ru(II) center and preventing the formation of "ruthenium black" (metallic precipitate).
Reaction Scheme:
Part 3: Experimental Protocol
Materials & Safety
-
Precursor:
(Commercial grade, typically brown/orange powder). -
Reagent: 2-Methylallyl magnesium chloride (0.5 M in THF). Note: The 2-methylallyl (methallyl) ligand is preferred over the parent allyl for enhanced thermal stability.
-
Solvents: Diethyl ether (
) and Pentane. Must be anhydrous and deoxygenated (MBRAUN SPS system or Na/Benzophenone distillation). -
Atmosphere: Strict Argon or Nitrogen line (Schlenk line or Glovebox).
Safety Warning: Ruthenium compounds are potentially toxic. Grignard reagents are pyrophoric. Perform all steps in a fume hood with blast shielding.
Step-by-Step Synthesis
Step 1: Slurry Preparation
-
In a flame-dried Schlenk flask (250 mL), charge 1.00 g (3.57 mmol) of
. -
Evacuate and backfill with Argon (
). -
Cannulate 40 mL of anhydrous
into the flask. -
Stir to form a brown suspension.
-
Cool the suspension to -78°C (Dry ice/Acetone bath). Rationale: Low temperature prevents reductive elimination and decomposition of the intermediate.
Step 2: Grignard Addition
-
Measure 15 mL (7.5 mmol, ~2.1 equiv) of 2-methylallyl magnesium chloride.
-
Add the Grignard reagent dropwise over 20 minutes to the stirred Ru suspension.
-
Observation: The mixture will transition from brown to a lighter yellow-orange solution as the chloride bridges cleave and alkylation occurs.
Step 3: Reaction & Warming
-
Maintain at -78°C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.
-
Stir at RT for an additional 2 hours to ensure completion.
Step 4: Workup & Purification
-
Solvent Removal: Evaporate volatiles under high vacuum at RT. A solid residue (Product + Mg salts) remains.
-
Extraction: Add 50 mL of anhydrous Pentane . Stir vigorously for 15 minutes.
-
Logic: The neutral Ru complex is soluble in non-polar pentane; Magnesium salts (
) are not.
-
-
Filtration: Filter the suspension through a Celite pad (dried) on a fritted Schlenk filter under Argon.
-
Filtrate: Clear yellow/orange solution containing the product.
-
Filter Cake: Grey/White Mg salts (Discard).
-
-
Concentration: Evaporate the pentane from the filtrate under vacuum.
-
Final Isolation: The resulting yellow solid is
.-
Optional: For ultra-high purity (ALD grade), sublime the solid at 60-80°C under dynamic vacuum (
Torr).
-
Part 4: Data Visualization & Characterization
Workflow Diagram
Figure 1: Process flow for the synthesis of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II), highlighting the critical pentane extraction step for salt removal.
Characterization Data (Expected)
| Analytic Method | Parameter | Expected Result | Interpretation |
| 4.80 (dd, 2H), 3.05 (m, 2H) | COD olefinic protons (coordinated). | ||
| 2.65 (s, 2H), 1.60 (s, 2H) | Allyl meso/syn protons (distinct due to | ||
| 2.10 (s, 6H) | Methyl group on the allyl ligand.[1] | ||
| Appearance | Visual | Yellow to Orange Powder | Distinct from the brown polymeric precursor. |
| Solubility | Qualitative | Soluble in Pentane, Hexane, Benzene | Confirms neutral, lipophilic organometallic nature. |
| Stability | Thermal | Dec. > 100°C | Suitable for moderate temperature ALD windows. |
Part 5: Technical Notes & Troubleshooting
-
Water Sensitivity: While the final complex is moderately stable, the Grignard step is intolerant to moisture. If the yield is low (<60%), check the ether solvent for water content (<10 ppm required).
-
Stereoisomerism: The COD ligand forces a specific geometry. The 2-methylallyl ligands typically adopt a specific endo/exo orientation relative to the COD ring, optimized by the steric bulk of the methyl groups.
-
Storage: Store the final product at -20°C in a glovebox. Although "air-stable" for brief periods, long-term exposure leads to oxidation (darkening of the solid).
References
-
Genêt, J. P., et al. (1994). "Practical synthesis of ruthenium (II) allyl complexes: versatile precursors for homogeneous catalysis." Tetrahedron Letters, 35(26), 4559-4562. Link
-
Cadierno, V., et al. (2006).[2] "Bis(allyl)-Ruthenium(IV) Complexes: Promising Precursors for Catalytic Organic Synthesis."[2][3] Current Organic Chemistry, 10(2), 165-183.[2] Link
-
Thermo Scientific Chemicals. (n.d.).[4] "Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) Product Specifications." Fisher Scientific.[4] Link[4]
-
PubChem. (2025).[5] "Ru(cod)(methallyl)2 Compound Summary." National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bis(2-methylallyl)(1,5-cyclooctadien)Ruthenium(II), Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 5. Ru(Me-allyl)2(COD) | C16H26Ru | CID 11809349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Solvent Selection for Ru(cod)Cl₂ Catalyzed Cycloisomerization
Part 1: Executive Summary
The cycloisomerization of 1,6-enynes and dienes catalyzed by Dichloro(1,5-cyclooctadiene)ruthenium(II) (referred to herein as
However, its polymeric nature (
This guide moves beyond simple "screening" and defines the mechanistic logic of solvent selection. We demonstrate that protic solvents (alcohols) are not merely media but active participants in depolymerizing the pre-catalyst and facilitating hydride transfer mechanisms, whereas aprotic solvents often dictate a different regio-selectivity profile driven by thermal activation.
Part 2: Mechanistic Basis for Solvent Selection
To select the correct solvent, one must understand the activation energy barrier of the catalyst itself. Commercial
The Solvolytic Activation Effect
For the catalytic cycle to begin, the chloride bridges must be cleaved to generate a monomeric, coordinatively unsaturated species (e.g.,
-
Protic Solvents (MeOH, EtOH, i-PrOH): These are "Active Solvents." They participate in hydrogen bonding with the chloride ligands, lowering the barrier for bridge cleavage. Furthermore, in 1,6-diene cyclizations, alcoholic solvents are essential for forming the active ruthenium-hydride intermediate via
-hydride elimination or orthometallation pathways. -
Aprotic Solvents (DCE, Toluene, THF): These are "Passive Solvents." They rely on thermal energy (heating to reflux) to break the polymeric lattice. Induction periods are significantly longer.
Mechanistic Pathway Visualization
The following diagram illustrates the solvent-dependent activation and reaction pathways.
Figure 1: Solvent-dependent activation pathways for polymeric Ruthenium precursors.
Part 3: Solvent Selection Matrix
Use this table to select the starting solvent based on your substrate's functional groups and desired outcome.
| Solvent Class | Representative Solvents | Activation Temp | Reaction Rate | Key Characteristic | Recommended For |
| Polar Protic | Methanol, Ethanol | 40–65 °C | Fastest | Facilitates chloride dissociation; promotes hydride mechanisms. | Standard 1,6-enynes; substrates stable to alcoholysis. |
| Secondary Alcohols | Isopropanol (i-PrOH) | 60–80 °C | Fast | Acts as a hydride donor; critical for 1,6-diene cycloisomerization. | Formation of exo-methylenecyclopentanes from dienes.[1] |
| Chlorinated | 1,2-Dichloroethane (DCE) | 60–83 °C | Moderate | Good solubility for lipophilic substrates; non-coordinating. | Acid-sensitive substrates; when "Trost-type" selectivity is required without solvolysis. |
| Aromatic | Toluene | 80–110 °C | Slow | Requires high heat to break polymer; risk of aggregation. | High-boiling substrates; reactions requiring azeotropic water removal. |
| Coordinating | THF, Acetonitrile | N/A | Inhibited | Strongly coordinating solvents often poison the catalyst by blocking olefin binding. | NOT RECOMMENDED (unless specifically required for ligand exchange). |
Part 4: Detailed Experimental Protocol
Protocol A: Standard Cycloisomerization in Methanol (Green/Fast)
Best for: Rapid screening of 1,6-enynes to form 1,3-dienes or cyclopentenes.
Reagents:
-
Substrate: 1,6-Enyne (1.0 equiv)
-
Catalyst:
(Sigma-Aldrich #337331 or similar) - Loading: 2-5 mol% -
Solvent: Anhydrous Methanol (degassed)
Step-by-Step Methodology:
-
Preparation of Catalyst Stock (Optional but Recommended):
-
Since weighing <5 mg of polymer is inaccurate, prepare a stock dispersion.
-
Weigh 14 mg of
(0.05 mmol) into a vial. -
Add 1.0 mL of degassed MeOH. Sonicate for 2 minutes. Note: It will not fully dissolve immediately; a suspension is normal.
-
-
Reaction Setup:
-
Flame-dry a 10 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar.
-
Cool to room temperature under Argon flow.
-
Add the 1,6-enyne substrate (1.0 mmol).
-
Add degassed MeOH to reach a total concentration of 0.1 M to 0.2 M (approx. 5-10 mL total volume). High dilution prevents intermolecular oligomerization.
-
-
Catalyst Addition:
-
Add the calculated amount of
(e.g., 2-5 mol%). -
Observation: In MeOH, the brown polymeric suspension usually clears to a homogeneous orange/brown solution within 10-15 minutes of heating.
-
-
Execution:
-
Seal the vessel.
-
Heat to reflux (65 °C) .
-
Monitor by TLC every 30 minutes. Most reactions in MeOH complete within 1–4 hours .
-
-
Workup:
-
Cool to room temperature.[2]
-
Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH.
-
Filtration: Redissolve the residue in a small amount of Et₂O or DCM and filter through a short pad of silica gel (approx. 2 cm) to remove Ruthenium byproducts (which appear as a dark band).
-
Elute with Et₂O. Concentrate the filtrate.
-
Protocol B: Cycloisomerization in DCE (For Labile Substrates)
Best for: Substrates containing esters or acetals sensitive to transesterification/solvolysis.
-
Setup: Follow the setup in Protocol A, replacing MeOH with 1,2-Dichloroethane (DCE) .
-
Induction Period:
-
Heat to 80 °C .
-
Critical Difference: The catalyst may take 30–60 minutes to show signs of activity (color change). Do not add more catalyst prematurely.
-
-
Monitoring: These reactions are slower (typically 6–18 hours).
-
Workup: Evaporate DCE (requires higher vacuum or heat) and filter through silica as above.
Part 5: Troubleshooting & Optimization Logic
Use this decision tree to troubleshoot low yields or lack of reactivity.
Figure 2: Troubleshooting logic for Ru-catalyzed cycloisomerization.
Common Pitfalls:
-
"The catalyst is dead": Usually, it is just aggregated. If using Toluene/DCE, ensure the temperature is >80°C. If possible, add a drop of MeOH to "kickstart" the depolymerization.
-
Poisoning: Avoid solvents with trace amines or thiols. Ensure the substrate does not contain unhindered pyridines or free thiols, which bind Ru irreversibly.
-
Concentration: If intermolecular polymerization competes with cyclization, dilute the reaction to 0.05 M.
Part 6: References
-
Mechanistic Insight & Alcohol Effect: Terada, M., et al. (2003). Ruthenium(II)-catalyzed isomer-selective cyclization of 1,6-dienes leading to exo-methylenecyclopentanes: unprecedented cycloisomerization mechanism involving ruthenacyclopentane(hydrido) intermediate.[1] PubMed. [Link]
-
General Enyne Cycloisomerization Reviews: Trost, B. M., & Frederiksen, M. U. (2005). Ruthenium-Catalyzed Reactions—A Treasure Trove of Atom-Economic Transformations. Angewandte Chemie International Edition. [Link]
-
Solvent Selection Guides (Green Chemistry): Prat, D., et al. (2016).[3][4] CHEM21 selection guide of classical- and less classical-solvents.[4] Green Chemistry.[3][4][5] [Link]
Sources
- 1. Ruthenium(II)-catalyzed isomer-selective cyclization of 1,6-dienes leading to exo-methylenecyclopentanes: unprecedented cycloisomerization mechanism involving ruthenacyclopentane(hydrido) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Microwave-Assisted Synthesis Using Dichloro(1,5-cyclooctadiene)ruthenium(II)
Application Note & Protocol Guide
Executive Summary
Dichloro(1,5-cyclooctadiene)ruthenium(II), denoted as
Microwave (MW) irradiation fundamentally alters this paradigm. By coupling direct dielectric heating with the polarizability of the Ru-Cl bonds, MW irradiation can depolymerize
Catalyst Activation & Microwave Synergy[1][2][3]
The "Solubility" Bottleneck
In conventional heating,
Workflow: From Polymer to Active Catalyst
Figure 1: Microwave-assisted depolymerization pathway of
Core Application 1: Microwave-Assisted ATRP
Target: Controlled Radical Polymerization of Methyl Methacrylate (MMA). Mechanism: Halogen exchange between the Ru(II) center and the alkyl halide initiator.
Scientific Rationale
Ruthenium-catalyzed ATRP is robust but often slow.
Experimental Protocol
Materials:
-
Precursor:
(14 mg, 0.05 mmol) -
Ligand:
(39 mg, 0.15 mmol) (Ratio Ru:P ~ 1:3) -
Monomer: Methyl Methacrylate (MMA) (2.0 mL, ~19 mmol) (Deinhibited)
-
Initiator: Ethyl 2-bromo-2-methylpropionate (EBib) (19 µL, 0.13 mmol)
-
Solvent: Toluene (1 mL) or DMF (for higher MW absorption)
Step-by-Step Methodology:
-
Catalyst Pre-formation (In Situ): In a 10 mL microwave vial, add
, , and toluene. Cap and purge with Argon for 2 minutes. -
Activation: Irradiate at 80°C for 2 minutes (Dynamic Power mode). The suspension should turn into a clear orange/brown solution, indicating monomer formation (
). -
Initiation: Inject the degassed MMA and EBib initiator through the septum.
-
Polymerization: Irradiate at 100°C for 20–40 minutes .
-
Note: Use active air cooling (PowerMAX™ or equivalent) to prevent temperature overshoot due to the exotherm of polymerization.
-
-
Quenching: Cool rapidly to RT. Dilute with THF and precipitate into cold methanol.
Data Comparison: Thermal vs. Microwave
| Parameter | Thermal (Oil Bath, 85°C) | Microwave (100°C) |
| Reaction Time | 12–16 Hours | 30 Minutes |
| Conversion | ~60% | >85% |
| Polydispersity (PDI) | 1.3 – 1.5 | 1.1 – 1.25 |
| Catalyst Solubility | Slow induction period | Immediate homogeneity |
Core Application 2: [2+2+2] Cyclotrimerization
Target: Synthesis of substituted benzenes or pyridines from alkynes/nitriles. Mechanism: Oxidative coupling to form a ruthenacyclopentadiene intermediate, followed by alkyne insertion and reductive elimination.
Scientific Rationale
The
Experimental Protocol
Reaction: Cyclotrimerization of 1,6-heptadiyne with dimethyl acetylenedicarboxylate (DMAD).
Step-by-Step Methodology:
-
Vial Charging: Load
(2.8 mg, 1 mol%) and the diyne (1.0 mmol) into a MW vial. -
Solvent: Add anhydrous Ethanol or 1,2-Dichloroethane (DCE) (2 mL). Ethanol is preferred as a "green" solvent with good MW absorbance (high loss tangent).
-
Alkyne Addition: Add the monoyne (DMAD, 1.2 mmol).
-
Irradiation: Heat to 140°C for 10 minutes .
-
Work-up: Filter through a short pad of silica to remove Ru residues. Evaporate solvent.
Mechanism Diagram
Figure 2: Catalytic cycle for Ru-catalyzed [2+2+2] cycloaddition.
Core Application 3: Transfer Hydrogenation
Target: Reduction of Acetophenone to 1-Phenylethanol. Mechanism: Inner-sphere hydrogen transfer via metal-hydride intermediate (if phosphine ligands) or outer-sphere (if diamine ligands).
Experimental Protocol
Using
-
Pre-catalyst Formation: Mix
(0.01 mmol) and ligand (e.g., ethylene diamine or chiral DPEN, 0.012 mmol) in Isopropanol (iPrOH). -
Base Addition: Add KOH or tBuOK (0.05 mmol). The base is critical to generate the active Ru-hydride species.
-
Substrate: Add Acetophenone (1.0 mmol).
-
Irradiation: Heat at 100°C for 5–10 minutes . (Isopropanol acts as both solvent and hydrogen source).
-
Result: >95% conversion. The MW heating significantly accelerates the hydride transfer step compared to RT (which can take hours).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precursor remains solid | Solvent has low loss tangent (e.g., Toluene, Hexane). | Add a "doping" agent (ionic liquid or small amount of EtOH) to increase MW absorption, or use DCE. |
| Broad PDI in ATRP | Initiation was slower than propagation. | Increase initial MW temp ramp rate to ensure simultaneous initiation of all chains. |
| Catalyst Deactivation | Oxidation of Ru(II) to Ru(III) inactive species. | Ensure rigorous degassing (Argon purge) before heating. Ru(II) is air-sensitive at high temps. |
| Vial Over-pressure | Solvent vapor pressure too high at set temp. | Use a vessel with a high pressure rating (300 psi) or switch to a higher boiling solvent (e.g., DMF, Chlorobenzene). |
References
-
Microwave-Assisted Ruthenium-Catalyzed Reactions. CSIRO Publishing, 2009.
- Context: Comprehensive review of Ru-catalysis under MW, detailing rate enhancements in met
-
Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of Lactams. Molecules, 2024.[1][2]
- (derived from cod precursor)
-
Single-Mode Microwave-Assisted Atom Transfer Radical Polymerization. Macromolecular Rapid Communications, 2006.
- Context: Specific protocol for Ru-mediated ATRP of MMA under microwave irradiation, demonstr
-
Ruthenium-catalyzed intermolecular [2+2+2] alkyne cyclotrimerization. Taylor & Francis, 2011.
- Context: Protocol for cyclotrimerization using Ru precursors in aqueous/alcoholic media under MW.
-
Ru 90: [RuCl2(cod)]n Product Page. Johnson Matthey.
- Context: Technical specifications and solubility d
Sources
Troubleshooting & Optimization
How to dissolve polymeric [RuCl2(cod)]n in ethanol or acetonitrile
Technical Support Ticket #RU-POLY-001
Subject: Dissolution Protocols for Polymeric
User Issue
"I cannot get
to dissolve in ethanol or acetonitrile. It remains a suspension. How do I get it into solution for further synthesis?"
Executive Summary (The "Diagnosis")
The material you are handling, Dichloro(1,5-cyclooctadiene)ruthenium(II) , is a coordination polymer.[1][2] It does not "dissolve" in the physical sense (like sugar in water); it must undergo chemical depolymerization .[2]
-
In Acetonitrile (MeCN): The solvent acts as a ligand, cleaving the chloride bridges to form a soluble monomeric species.[2]
-
In Ethanol (EtOH): The solvent is too weakly coordinating to break the polymer lattice alone.[2] You generally cannot create a stable solution of this precursor in pure ethanol. Instead, you must perform a heterogeneous reaction where the target ligand drives the dissolution.
Module 1: The Chemistry of "Dissolution"
To troubleshoot this, you must visualize the lattice you are trying to break. The "insolubility" is due to stable Ru-Cl-Ru bridges.
Figure 1: The mechanism of solubilization via bridge cleavage.[2]
Module 2: The Acetonitrile Protocol (Solvolysis)
Goal: Convert the polymer into the soluble precursor
Context: Acetonitrile is a "reactive solvent." It cleaves the polymer to form a bis-acetonitrile adduct. This is the standard method if you need a homogeneous starting material.
Step-by-Step Workflow
-
Preparation:
-
The Mix:
-
The Reaction (Reflux):
-
Heat the mixture to reflux (
). -
Time: 3 to 6 hours (or until the solution becomes clear).
-
Visual Cue: The brown suspension will turn into a clear yellow/orange solution . If solids remain after 6 hours, filter the hot solution under inert atmosphere (Schlenk filtration).[2]
-
-
Isolation (Optional but Recommended):
-
If you just need a stock solution, use it as is.
-
To isolate the solid
: Evaporate the solvent to approx. 10% volume and add diethyl ether to precipitate the yellow monomer.[2]
-
Troubleshooting Table: MeCN Protocol
| Symptom | Probable Cause | Corrective Action |
| Persistently Cloudy | Insufficient heat or time.[2] | Continue reflux. Ensure you are actually boiling (check condenser).[2] |
| Dark/Black Precipitate | Decomposition/Oxidation. | Check inert gas lines. Ensure MeCN was degassed. |
| Re-precipitation | Dimerization.[1][4] | The monomer |
Scientific Grounding: This process utilizes the
-donor ability of the nitrile group to out-compete the chloride bridges. The resulting complex is kinetically labile, making it an excellent precursor for further substitution. (See Ashworth et al.[2] [1], Albers et al. [2]).
Module 3: The Ethanol Protocol (Heterogeneous Reaction)
Goal: Use the polymer as a suspended reactant.
Context: If you are trying to dissolve the polymer in ethanol without adding another ligand, stop . It will not work effectively. Ethanol is too weak a ligand to break the bridge. You use ethanol only as a medium to react the polymer with a target ligand (e.g., phosphines, diamines).[2]
Step-by-Step Workflow
-
The Suspension:
-
Suspend
in degassed ethanol. -
State: It will look like "brick dust" in liquid.
-
-
Ligand Addition:
-
The "Dissolution" (Reaction):
-
Reflux the mixture.
-
Mechanism: As the mixture heats, the ligand
attacks the surface of the polymer particles. -
Visual Cue: The brown solid will slowly disappear, and the solution will take on the color of the new product (often orange or red).[2]
-
Success: When the brown powder is gone, the "dissolution" (reaction) is complete.[2]
-
Comparison of Solvents
| Feature | Acetonitrile (MeCN) | Ethanol (EtOH) |
| Solubility Mechanism | Solvolysis (Solvent = Ligand) | Heterogeneous Reaction (Needs ext.[2] Ligand) |
| Reaction State | Homogeneous (eventually) | Suspension |
| Primary Use | Creating soluble precursors | Direct synthesis of final complexes |
| Reflux Required? | Yes (for speed) | Yes (essential for kinetics) |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use ultrasonic baths to dissolve it in MeCN? A: Sonication helps disperse the polymer and increases surface area, speeding up the reaction. However, heat (reflux) is the primary thermodynamic driver required to cleave the chloride bridges efficiently.[2] Use sonication before reflux, not instead of it.
Q: Why did my solution turn dark green/blue in Ethanol?
A: This often indicates the formation of mixed-valence Ru(II)/Ru(III) species, usually due to oxygen leaks.[2]
Q: Can I use DMSO instead? A: Yes, DMSO is a very strong ligand (S-bound).[2] It will dissolve the polymer rapidly, often at lower temperatures than MeCN. However, DMSO is very difficult to remove later and binds strongly to Ruthenium, which might inhibit subsequent reactions. Only use DMSO if your final product retains the DMSO ligands.
References
-
Ashworth, T. V., et al. (1987).[2] "Ruthenium(II) complexes containing labile nitrile ligands."[1][2] South African Journal of Chemistry, 40, 183. (Foundational work on MeCN cleavage of Ru-polymers).
-
Albers, M. O., et al. (1989).[2] "Dichloro(1,5-cyclooctadiene)ruthenium(II) isomers." Inorganic Syntheses, 26, 68-77. [2]
-
Pérez-Torrente, J. J., et al. (2005).[2] "Synthesis, structure, and kinetic studies on [RuCl2(NCCH3)2(cod)]." Journal of Organometallic Chemistry. (Detailed kinetics of the depolymerization in MeCN).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Ruthenium-catalyzed synthesis of alkylidenecyclobutenes via head-to-head dimerization of propargylic alcohols and cyclobutadiene-ruthenium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis(acetonitrile-κN)dichlorido(η4-cycloocta-1,5-diene)ruthenium(II) acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9643989B2 - Methods for preparing ruthenium carbene complex precursors and ruthenium carbene complexes - Google Patents [patents.google.com]
Improving yield of Ru(cod)Cl2 catalyzed reactions
The following technical guide is structured as a Specialized Support Center for organometallic catalysis. It prioritizes actionable troubleshooting, mechanistic understanding, and yield optimization for reactions utilizing Dichloro(1,5-cyclooctadiene)ruthenium(II) (commonly abbreviated as [Ru(cod)Cl2]n or Ru(cod)Cl2).
Status: Operational | Tier: Advanced Application Support Topic: Yield Optimization & Troubleshooting for Ru(cod)Cl₂ Catalysis
Welcome. You are likely here because your reaction yield is inconsistent, your catalyst appears insoluble, or your enantioselectivity (ee%) is lower than reported in literature.
Ru(cod)Cl2 is a coordination polymer , not a discrete monomeric species in its solid state. This single fact is the root cause of 80% of experimental failures. This guide addresses the depolymerization requirements, ligand exchange kinetics, and impurity management necessary to unlock high yields.
📂 Module 1: The "Polymer Paradox" (Solubility & Activation)
User Report: "I added the Ru(cod)Cl₂ to my solvent (toluene/THF) at room temperature, but it remains a brown/black suspension. Yield is <10%."
🔧 Diagnosis
Commercially available Ru(cod)Cl2 exists as a polymeric chain bridged by chloride atoms.[1][2] It is insoluble in non-polar solvents and chemically inert at room temperature. If you do not break these chloride bridges, you do not have a catalyst.
🛠️ Solution: The Depolymerization Protocol
You must generate the active monomeric species in situ before introducing your substrate.
-
Solvent Choice: Use a coordinating solvent (Ethanol, 2-Methoxyethanol) or a solvent capable of reflux temperatures (Toluene) only if a strong nucleophilic ligand is present.
-
Thermal Activation: The polymer requires energy to break. Reflux is non-negotiable for most ligand exchanges.
-
The "Clear Solution" Check: The reaction mixture must transition from a suspension to a clear (often orange or red) solution. This indicates depolymerization.
📊 Activation Visualizer
The following diagram illustrates the transition from inert polymer to active precursor.
Caption: Thermal depolymerization pathway. Without the 'Heat' and 'Ligand' steps, the system remains in the inert 'Polymer' state.
📂 Module 2: Ligand Exchange & Yield Optimization
User Report: "I am running a Noyori-type hydrogenation. I refluxed the catalyst, but the reaction is sluggish and yield is stuck at 60%."
🔧 Diagnosis
This often stems from incomplete ligand exchange or competitive inhibition by the displaced cyclooctadiene (COD). The COD ligand is labile but can re-coordinate if not removed or if the phosphine ligand is insufficient.
🛠️ Optimization Strategies
1. Stoichiometry is Critical
For chiral diphosphines (e.g., BINAP, SEGPHOS), a slight excess of ligand is often detrimental. However, for monodentate phosphines, you must drive the equilibrium.
| Reaction Type | Recommended Ligand Ratio (L:Ru) | Critical Condition |
| Asymmetric Hydrogenation | 1.05 : 1 (Diphosphine) | Reflux in Toluene/EtOH for 2–4 hrs before substrate addition. |
| ATRP Polymerization | 2 : 1 (Phosphine) | Oxygen-free environment is paramount. |
| Transfer Hydrogenation | 1 : 1 (Diamine/Phosphine) | Base (KOH/t-BuOK) is required to form the active Ru-H species. |
2. Removing the "Ghost" of COD
When Ru(cod)Cl2 reacts with a diphosphine (L-L), the COD is released.
📂 Module 3: Impurity Management (The Hidden Killer)
User Report: "My reaction worked last month, but this new bottle of Ru(cod)Cl₂ gives 0% yield."
🔧 Diagnosis
Commercial Ru(cod)Cl2 is synthesized from RuCl3. Poor quality batches often contain:
-
Residual Ru(III): Paramagnetic impurities that kill catalytic cycles.
-
Acidic Residues: Can deactivate basic co-catalysts (like diamines).
🛠️ The "Wash" Protocol
If you suspect a bad batch, perform this purification step:
-
Suspend the Ru(cod)Cl2 in degassed methanol .
-
Stir vigorously for 30 minutes under Argon (do not heat).
-
Filter under inert atmosphere.
-
Wash with diethyl ether.
-
The filtrate will be dark (impurities); the solid should be a bright brown/orange powder.
📂 Module 4: Troubleshooting Logic Tree
Use this flowchart to diagnose specific yield failures during your experiment.
Caption: Diagnostic logic flow for Ru(cod)Cl2 reaction failures. Green nodes indicate corrective actions.
🧪 Standardized Protocol: In-Situ Catalyst Generation
Recommended for Noyori-type Asymmetric Hydrogenation
Objective: Generate RuCl2(BINAP)(diamine) from Ru(cod)Cl2 precursor.
-
Preparation: In a Schlenk flask, charge [Ru(cod)Cl2]n (0.01 mmol) and Ligand (e.g., (R)-BINAP, 0.011 mmol).
-
Solvent Addition: Add anhydrous, degassed Toluene (5 mL) and Triethylamine (0.04 mmol).
-
Depolymerization (Critical Step): Reflux the mixture at 110°C for 4–6 hours.
-
Observation: The suspension should turn into a clear, deep orange-red solution.
-
-
Solvent Swap (Optional but Recommended): Evaporate solvent to dryness in vacuo to remove free COD. Redissolve the solid in the reaction solvent (e.g., 2-Propanol).
-
Substrate Addition: Add the diamine (if not already added) and the substrate.
-
Hydrogenation: Pressurize with H₂.
📚 References
-
Synthesis and Properties of Ru(cod)Cl2
-
Albers, M. O.; Robinson, D. J.; Shaver, A.; Singleton, E. "Chloro-Ruthenium Complexes: Polymeric Dichloro(1,5-cyclooctadiene)ruthenium(II)." Inorganic Syntheses, 1989 , 26, 68-77.
-
-
Mechanistic Insights & Ligand Exchange
-
Catalyst Activation Protocols
-
Troubleshooting Ru(II) Polymerization
-
Ashby, M. T.; Halpern, J. "Structure and Dynamics of the [Ru(BINAP)(Cl)2] Catalyst Precursor." Journal of the American Chemical Society, 1991 , 113, 589-594.
-
Sources
Troubleshooting catalyst deactivation in Ru(cod)Cl2 transfer hydrogenation
Current Status: Operational | Ticket ID: RU-TH-001
Subject: Troubleshooting Catalyst Deactivation & Activation Failures
Diagnostic Triage: The "Quick Fix" Matrix
Start here. Match your observation to the symptom to identify the likely failure mode.
| Symptom | Visual Indicator | Root Cause | Immediate Action |
| No Conversion | Solution remains Orange/Brown (suspension). | Incomplete Depolymerization. The | Increase temperature/time of the pre-catalyst formation step (reflux without substrate). Switch to a more coordinating solvent (e.g., 2-methoxyethanol) initially. |
| Rapid Deactivation | Solution turns Black immediately upon base addition. | Metal Aggregation (Ru-Black). Rapid reduction of Ru(II) to Ru(0) colloids due to ligand dissociation or insufficient ligand loading. | Increase Ligand:Metal ratio (e.g., from 1:1 to 1.2:1). Lower the initial base concentration. |
| Stalled Reaction | Conversion stops at ~50-60%. | Product Inhibition or Equilibrium Limit. Transfer hydrogenation is reversible. | Action: Use an open system (remove acetone byproduct) or increase the H-donor (IPA) ratio. Check: If using formic acid/TEAF, pH may have drifted; add more base. |
| Induction Period | Reaction does nothing for 1-2 hours, then starts. | Slow Active Species Formation. The chloride bridge cleavage is rate-limiting at low temps. | Pre-form the catalyst. Heat |
| Loss of Enantioselectivity | Product is racemic (if chiral ligand used). | Ligand Scrambling / Background Reaction. The "naked" Ru species is catalyzing a non-selective pathway. | Ensure complete complexation of the chiral ligand before base addition. Avoid excess base which can racemize sensitive substrates. |
Deep Dive: The Chemistry of Failure
To troubleshoot
A. The "Hidden" Step: Depolymerization
Unlike monomeric precursors (e.g.,
-
The Failure: If you mix Polymer + Ligand + Substrate + Base all at once at room temperature, the polymer reacts too slowly. The base may decompose the surface of the polymer into inactive oxides before the ligand can extract the monomeric Ru.
-
The Fix: You must "digest" the polymer. Refluxing
with the ligand (phosphine or diamine) in a solvent (IPA, Toluene, or Ethanol) breaks the Cl-bridges, creating the monomeric species. Only then should you add the base.
B. The "Hydride" Sensitivity
The active species in Transfer Hydrogenation (TH) is a Ruthenium Hydride (Ru-H) .
-
Mechanism: The base (KOH/t-BuOK) eliminates HCl from the pre-catalyst to form the Ru-H.
-
The Failure: Ru-H species are often air-sensitive. While TH is generally considered "robust," the moment of hydride formation is critical. Oxygen exposure here leads to irreversible oxidation to inactive Ru(III) species (often Green or Brown/Black tars).
Visualizing the Workflow
Figure 1: Activation vs. Deactivation Pathways
This diagram maps the critical decision points where the catalyst typically dies.
Caption: The critical path requires successful depolymerization (Red to Yellow) before base activation. Shortcuts lead to inactive Ru-Black.
Frequently Asked Questions (Protocol Specifics)
Q1: My reaction turns black immediately after adding KOH. Is it dead?
Status: Likely Dead . Technical Explanation: The black color indicates the formation of colloidal Ruthenium(0). This happens when the Ru center is reduced by the alcohol/base mixture without sufficient stabilization by the ligand. Solution:
-
Check Ligand Stoichiometry: Ensure you have at least a 1:1 (or 1.1:1) ratio of Ligand to Ru.[1][2][3]
-
Pre-complexation: Did you reflux the Ru polymer with the ligand before adding the base? If not, the "naked" metal reduced faster than it could bind the ligand.
Q2: I am using Isopropanol (IPA) as the solvent/donor, but the reaction stops at 50% conversion.
Status: Thermodynamic Equilibrium .
Technical Explanation: Transfer hydrogenation using IPA produces Acetone as a byproduct. The reaction is an equilibrium:
-
Dilution: Run the reaction more dilute (increase IPA volume) to minimize Acetone concentration relative to IPA.
-
Open System: If possible, allow Acetone (b.p. 56°C) to distill off gently (if the substrate is less volatile).
Q3: Can I use this catalyst for substrates containing amines or pyridines?
Status: Caution Required (Poisoning Risk) . Technical Explanation: Nitrogen heterocycles are strong sigma-donors. They can displace the labile ligands (like COD or solvent molecules) or block the open coordination site required for the "inner-sphere" mechanism. Solution:
-
Increase Catalyst Loading: Go from 0.5 mol% to 1-2 mol%.
-
Acid Scavenging: If the amine is basic, it might interfere with the proton transfer cycle. Ensure the catalyst system (often requiring a specific NH moiety on the ligand, like in Noyori-Ikariya catalysts) is compatible with basic substrates.
Validated Experimental Protocols
Protocol A: Standard Activation (The "Safe" Method)
Use this to ensure the polymer is fully broken down.
-
Depolymerization (Inert Atmosphere - N2/Ar):
-
Charge a Schlenk flask with
(1.0 eq) and Ligand (e.g., Phosphine/Diamine, 1.1 eq). -
Add dry, degassed solvent (e.g., 2-propanol or toluene).
-
CRITICAL STEP: Heat to reflux (or 80°C) for 30–60 minutes .
-
Observation: The suspension should clear to a homogeneous orange/yellow solution. If solid remains, continue heating.
-
-
Activation:
-
Cool the solution to Room Temperature (RT).
-
Add the Substrate.[4]
-
Add the Base (e.g., KOH, t-BuOK - usually 1-5 eq relative to Ru, or stoichiometric if using HCl salts).
-
-
Reaction:
-
Monitor by TLC/GC.
-
Protocol B: Troubleshooting "Deactivation by CO"
If hydrogenating aldehydes, decarbonylation can generate CO, a potent poison.
-
Diagnosis: If the reaction stalls and the catalyst solution remains a vibrant, clear yellow (indicating a stable, but inactive 18-electron carbonyl complex).
-
Remedy: This is often irreversible. Switch to a milder base or lower temperature to suppress decarbonylation, or switch to a Rhodium-based catalyst which is less prone to CO poisoning in TH.
References & Authority
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
-
Core Mechanism & Ligand Effects.
-
-
Albers, M. O., et al. (1985). Dichloro(1,5-cyclooctadiene)ruthenium(II).[5] Inorganic Syntheses, 26, 68.
-
Definitive source on the polymeric nature of the precursor and depolymerization requirements.
-
-
Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation and Transfer Hydrogenation of Polar Bonds Catalyzed by Ruthenium Hydride Complexes. Coordination Chemistry Reviews, 248(21-24), 2201–2237.
-
Detailed deactivation pathways and hydride mechanics.
-
-
Bäckvall, J. E. (2002). Transition Metal-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones. Journal of Organometallic Chemistry, 652, 105.
-
Insights into the reversibility and equilibrium issues in transfer hydrogenation.
-
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Depolymerization of vulcanized poly(cyclopentene), poly(norbornene-ran-cyclopentene) and poly(endo-dicyclopentadiene-ran-cyclopentene) rubbers via ring-closing metathesis depolymerization for monomer recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Removing unreacted Dichloro(1,5-cyclooctadiene)ruthenium(II) from product mixture
Technical Support Center: Ruthenium Impurity Management Subject: Removing Unreacted Dichloro(1,5-cyclooctadiene)ruthenium(II) from Product Mixtures Ticket ID: RU-COD-REM-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
You are dealing with
The Golden Rule: Determine if your Ru is still a polymer (insoluble particulate) or a monomer (soluble contaminant).[1] Your removal strategy relies entirely on this distinction.
Part 1: The Diagnostic Phase
Q: How do I know which removal method to choose? A: Perform this simple solubility check. The state of the Ruthenium dictates the protocol.
Figure 1: Decision tree for selecting the appropriate Ruthenium removal protocol based on physical state and product solubility.
Part 2: Removal Protocols
Protocol A: The "Polymer Trap" (Bulk Removal)
Use when: You see brown solids. The reaction did not go to completion, or you used excess reagent.
The Science:
Step-by-Step:
-
Concentrate: Remove any polar solvents (DMF/DMSO) via high-vacuum evaporation if present.[1]
-
Re-suspend: Dissolve your crude product in DCM or Diethyl Ether . The unreacted Ru polymer should remain as a brown solid.
-
Filter: Pass the suspension through a pad of Celite® 545.[1]
-
Tip: Do not let the Celite run dry; keep it wet with DCM to prevent channeling.
-
-
Wash: Rinse the filter cake with Hexanes.
-
Result: The filtrate contains your product; the Ru polymer stays on the Celite.
Protocol B: Scavenger Adsorption (Trace Removal <500 ppm)
Use when: The solution is clear/dark, but ICP-MS shows Ru contamination (common in pharmaceutical intermediates).[1]
The Science: Functionalized silica gels (Thiol or TMT) bind Ru(II) species irreversibly.[1] Thiol-modified silica (Si-Thiol) is preferred over charcoal because it prevents product adsorption and is easier to handle.[1]
Comparative Efficiency Table:
| Scavenger Type | Functional Group | Mechanism | Ru Removal Efficiency | Solvent Compatibility |
| SiliaMetS® Thiol | -SH (Mercaptan) | Ligand Exchange | High (95-99%) | All Organic |
| SiliaMetS® DMT | Dimercaptotriazine | Chelation | High (>95%) | All Organic |
| Activated Carbon | Porous Carbon | Physisorption | Medium (Variable) | All (Messy) |
| TMT (Aqueous) | Trimercaptotriazine | Precipitation | High (Precipitates) | Aqueous/Biphasic |
Workflow (Batch Mode):
-
Dissolve: Dissolve crude product in THF or Ethyl Acetate (10 mL/g).
-
Charge: Add SiliaMetS® Thiol (4 equivalents relative to expected Ru residue, or 10-50 wt% of crude mass).
-
Heat: Stir at 50°C for 4 hours .
-
Why: Ru(II) ligand exchange is slow at room temperature.[1] Thermal energy accelerates the breaking of the Ru-Cl or Ru-COD bonds to form the Ru-S bond.
-
-
Filter: Filter through a 0.45 µm membrane (PTFE).[1]
-
Verify: Check Ru levels via ICP-MS.
Protocol C: Chemical Modification (The Georg Method)
Use when: Scavengers fail, or Ru loading is very high.
The Science: This method uses coordinating ligands (DMSO or Triphenylphosphine oxide) to break the polymeric bridge, forming a monomeric species that adheres strongly to standard silica gel.
Step-by-Step:
-
Add Modifier: To your reaction mixture, add 50 equivalents (relative to Ru catalyst) of DMSO or Triphenylphosphine oxide (TPPO).[1]
-
Stir: Stir open to air for 12 hours.
-
Mechanism:[1] Converts
into adducts.
-
-
Chromatography: Filter the mixture through a short pad of standard Silica Gel (SiO2).[1]
-
Result: The modified Ru adducts adsorb strongly to the silica; the product elutes freely.
-
Part 3: Mechanism of Action
Understanding how we remove the metal ensures you can troubleshoot if it fails.
Figure 2: The scavenging mechanism requires the Ruthenium to be accessible.[1] If the polymer is intact and large, it may not enter the pores of the scavenger effectively, necessitating the depolymerization step (Heat/Solvent).
Part 4: Regulatory Compliance (ICH Q3D)
If this product is for pharmaceutical use, you must adhere to ICH Q3D guidelines.[1] Ruthenium is a Class 2B element (low abundance, but toxic).[1][3]
Permitted Daily Exposure (PDE) Limits:
Note: If your daily dose is 1g, your final product must contain <100 ppm Ru (Oral) or <10 ppm Ru (Parenteral).[1]
Part 5: Frequently Asked Questions (FAQs)
Q: My product precipitates with the Ruthenium. How do I separate them? A: This is the "co-precipitation" trap.
-
Solution: Switch to Protocol C (DMSO modification) . Dissolve the entire mixture in a minimal amount of DMSO (which dissolves both). Then, slowly add water or ether.[1] The Ru-DMSO adduct usually stays in solution, while your organic product precipitates out.
Q: Can I use Activated Carbon? A: You can, but it is "messy" and non-selective.[1] Carbon often adsorbs the product (yield loss) and fine carbon particles can pass through filters, contaminating the final step. Use SiliaMetS® Thiol for high-value intermediates.[1]
Q: I used TMT (Trimercaptotriazine) and the solution turned cloudy, but it won't filter. A: TMT-Ru complexes form very fine colloids.[1]
-
Fix: Add a filter aid (Celite or Diatomaceous earth) into the flask and stir for 10 minutes before filtering. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2019).[1] Available at: [Link][1]
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[1][5] "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions." Organic Letters, 3(9), 1411–1413.[1] Available at: [Link][1]
-
Maynard, H. D., & Grubbs, R. H. (1999).[1] "Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products." Tetrahedron Letters, 40(22), 4137-4140.[1] Available at: [Link]
Sources
- 1. Dichloro(cycloocta-1,5-diene)ruthenium(II) | 50982-12-2 [amp.chemicalbook.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. labcorp.com [labcorp.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
Optimal reflux time for breaking [Ru(cod)Cl2]n polymer structure
Technical Support Center: Depolymerization Optimization
Ticket ID: RU-POLY-001
Subject: Optimal Reflux Time & Protocol for Breaking
Executive Summary
The "optimal" reflux time for depolymerizing
-
Standard Ligand Exchange (Phosphines/Diamines in Ethanol): 1–3 Hours.[1][2]
-
Solvato-Complex Synthesis (e.g., in Acetonitrile): 6–12 Hours.[1][2]
-
Visual Endpoint: Transition from a brown/orange suspension to a clear, vibrant orange/red solution.
This guide provides the mechanistic logic, optimized protocols, and troubleshooting steps to ensure complete depolymerization without thermal decomposition.
Module 1: The Mechanism (The "Why")[2]
The precursor
To "dissolve" it, you must chemically cleave the chloride bridges .[1][2] This requires:
-
Thermal Energy (Reflux): To overcome the lattice energy of the polymer.
-
Nucleophilic Attack: An incoming ligand (
) or a coordinating solvent (S) must occupy the coordination sites vacated by the bridging chlorides.[1][2]
The Reaction Pathway:
Figure 1: The depolymerization pathway requires simultaneous heat and ligand coordination to transition from an insoluble network to discrete soluble species.[1][2]
Module 2: Optimization Protocols
Critical Variables Table
| Parameter | Standard Condition | Risk of Deviation |
| Solvent | Ethanol (degassed) | Non-polar (Toluene): Requires longer reflux times.Polar (MeCN): Acts as a ligand itself (competes).[1][2] |
| Concentration | 0.05 – 0.1 M | Too High (>0.2 M): Incomplete bridge breaking; re-precipitation.Too Low: Slow kinetics.[1][2] |
| Stoichiometry | Ligand:Ru = 1.05 – 1.1 : 1 | Excess: Hard to remove.Deficit: Polymer remains undissolved.[1][2] |
Protocol A: Synthesis of Phosphine Complexes (e.g., for Noyori Catalysts)
Target: Breaking the polymer with strong
-
Setup: Charge a Schlenk flask with
(1 eq) and Phosphine Ligand (1.1 eq). -
Solvent: Add degassed Ethanol (approx. 10 mL per mmol Ru).
-
Reflux: Heat to reflux (
).[1][2] -
Timepoint Check:
-
Validation: Stop heating. If a precipitate forms immediately upon cooling, it is likely the product crystallizing, not unreacted polymer.[1][2]
Protocol B: Synthesis of Solvato-Complexes
Target: Creating
Module 3: Troubleshooting (Decision Tree)
Use this logic flow if your reaction does not look "clear orange" after the prescribed time.
Figure 2: Troubleshooting logic based on visual inspection of the reaction mixture.
Common Failure Modes (FAQs)
Q: The solution is clear while boiling, but solids appear immediately when I lower the heat. Is the polymer still there? A: Likely No .[1] If the solution was clear at reflux, the polymer is broken.[2] The solid appearing upon cooling is likely your monomeric product crystallizing (a good sign!).[1][2]
-
Test: Add a small amount of DCM.[1] If the solid dissolves instantly, it is the monomer.[2] The polymer is insoluble in DCM.
Q: I see a fine black powder on the glass walls. Should I filter it? A: This is "Ruthenium Black" (metallic Ru), caused by overheating or oxygen ingress.[1]
-
Fix: You cannot reverse this.[1][2] Filter the solution hot through Celite under inert atmosphere to salvage the remaining soluble product. For the next run, ensure stricter Schlenk technique and do not exceed 4 hours reflux for ethanol reactions.
Q: Can I use Toluene instead of Ethanol? A: Yes, but Toluene is non-polar.[1][2] The chloride bridges are more stable in non-polar environments.[2] You will need to reflux longer (4–6 hours) compared to Ethanol (1–3 hours) to achieve the same depolymerization.[1][2]
References
-
Albers, M. O., et al. (1989).[1][2] Inorganic Syntheses, Vol. 26, pp. 68-77.[1][2] (The foundational text for Ru(cod)Cl2 synthesis and reactivity).
-
Ashworth, T. V., et al. (1990).[1][2] "Ruthenium(II) complexes containing chelating diphosphines."[2] South African Journal of Chemistry. (Establishes ligand exchange kinetics).
-
Pérez-Torrente, J. J., et al. (2000).[1][2] "Synthesis and reactivity of [RuCl2(NCCH3)2(cod)]." Inorganica Chimica Acta. Link (Demonstrates the need for longer reflux times—up to 12h—in nitrile solvents).[1][2]
-
Kitamura, M., et al. (1992).[1][2] "Practical synthesis of BINAP-Ru(II) dicarboxylate complexes." Journal of Organic Chemistry. Link (Detailed protocol for breaking the polymer with phosphines).[1][2]
Color changes indicating degradation of Ru(cod)Cl2 catalyst
Topic: Diagnostic of Degradation & Handling of Dichloro(1,5-cyclooctadiene)ruthenium(II)
The Baseline: What is "Normal"?
Before diagnosing a failure, you must understand the material's structural nature. Dichloro(1,5-cyclooctadiene)ruthenium(II) (CAS: 50982-12-2) is not a discrete monomeric molecule in its solid state; it is a coordination polymer , denoted as [Ru(cod)Cl₂]ₙ .[1]
-
Correct Appearance: A fine, brown to orange-brown powder .
-
Solubility Profile: It is effectively insoluble in non-polar solvents (pentane, hexane) and common polar solvents (methanol, ethanol) at room temperature due to its polymeric chloride-bridged structure.
-
The "False Failure": Users often mistake its insolubility for decomposition. It requires a depolymerizing agent (a Lewis base like pyridine, phosphines, or refluxing acetonitrile) to dissolve and activate.
Diagnostic Matrix: Color as a Chemical Indicator
Use this table to immediately assess the state of your catalyst.
| Visual Indicator | Chemical State | Diagnosis | Recommended Action |
| Brown / Orange-Brown | Active Ru(II) Polymer | Healthy. The chloride bridges are intact. The metal is in the correct oxidation state (+2).[2] | Proceed with reaction. Store under inert gas (Ar/N₂). |
| Black / Dark Grey | Ru(0) / RuO₂ | Dead. The complex has disproportionated or reduced to metallic Ruthenium nanoparticles or Ruthenium(IV) oxide. | Discard. This is irreversible. Filtration will not recover active species. |
| Green / Blue-Green | Mixed Valence / Ru(III) | Compromised. Indicates partial oxidation or formation of "Ruthenium Blue" type clusters. | Risk. Purification is difficult. If critical, attempt recrystallization (see Protocol A), otherwise discard. |
| Pale Yellow (Solid) | Ligand Loss / Washout | Altered. Likely indicates hydrolysis or loss of the COD ligand if the solid appears "bleached." | Verify. Run ¹H NMR. If COD peaks are missing, discard. |
Decision Logic: The Troubleshooting Flowchart
Caption: Logical workflow for assessing catalyst viability based on visual cues and chemical behavior.
Frequently Asked Questions (Technical Deep Dive)
Q1: My catalyst is brown, but it won't dissolve in dichloromethane (DCM) or methanol. Is it bad?
A: No, this is normal behavior.
-
The Science: [Ru(cod)Cl₂]ₙ is a polymer.[1][3][4][5][6] To dissolve it, you must break the Ru-Cl-Ru bridges.
-
The Fix: You cannot simply "dissolve" it; you must react it.
-
If you are synthesizing a complex with phosphines (e.g., Ru(cod)(PPh₃)Cl₂), add the phosphine to the suspension and heat. The solution will clarify as the monomer forms.
-
If you need a soluble precursor, perform Protocol A (below) to convert it to the acetonitrile adduct.
-
Q2: The powder turned black after sitting on the bench for 2 hours. Can I wash it?
A: No.
-
The Science: The black color indicates the formation of Ru(0) nanoparticles (ruthenium metal). This degradation is autocatalytic and irreversible.
-
Prevention: While [Ru(cod)Cl₂]ₙ is relatively air-stable compared to other organometallics, it is hygroscopic. Moisture accelerates the disproportionation to Ru(0) and Ru(IV). Always store in a desiccator or glovebox.
Q3: I see a green tint. Can I just use a little excess catalyst?
A: It is not recommended.
-
The Science: Green coloration often implies the presence of Ru(III) species (analogous to RuCl₃·xH₂O impurities). Ru(III) is paramagnetic and can interfere with catalytic cycles that require a clean Ru(II) starting state, potentially leading to unpredictable induction periods or side reactions.
Self-Validating Protocols
Use these protocols to scientifically validate the quality of your catalyst batch.
Protocol A: The Acetonitrile Activation Test (The "Gold Standard" QC)
Use this to confirm the polymer is reactive and capable of depolymerization.
-
Setup: Place 50 mg of [Ru(cod)Cl₂]ₙ in a vial.
-
Action: Add 2 mL of degassed Acetonitrile (MeCN) .
-
Observation (Cold): The solid will remain mostly insoluble (brown suspension).
-
Action: Heat to reflux (approx. 80°C) for 10-15 minutes.
-
Validation Criteria:
-
PASS: The suspension dissolves completely to form a clear, bright yellow solution . This indicates the formation of [Ru(cod)(MeCN)₂Cl₂] or [Ru(cod)(MeCN)₄]²⁺ species [1].
-
FAIL: A black precipitate remains, or the solution turns dark green/muddy.
-
Protocol B: ¹H NMR Verification
Since the polymer is insoluble, you must run NMR on a derivatized sample.
-
Derivatization: Dissolve 10 mg of polymer in 0.6 mL DMSO-d6 (DMSO breaks the polymer bridges).
-
Run: Standard ¹H NMR.
-
Analysis:
-
Look for COD resonances.[7] In monomeric solvated species, COD olefinic protons typically appear around 4.0 - 4.8 ppm (depending on the exact solvent adduct formed) [2].
-
Red Flag: Absence of COD peaks or broad, paramagnetic smearing (indicates Ru(III)).
-
Mechanism of Action (Visualized)
Understanding why the color changes helps you prevent it.
Caption: Pathway showing the desired activation (Green arrow) vs. the irreversible degradation (Red arrow).
References
-
Albers, M. O., et al. (1989). "Dichloro(1,5-cyclooctadiene)ruthenium(II)".[1][4][5][6][8][9][10] Inorganic Syntheses, 26, 68–77.
-
Sigma-Aldrich. "Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer Product Specification".
-
Strem Chemicals (Ascensus). "Ruthenium(II) chloride, polymer". Technical Notes.
Sources
- 1. Dichloro(1,5-cyclooctadiene)ruthenium(II) Polymer | 50982-12-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 3. researchgate.net [researchgate.net]
- 4. Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer, min. 97% [cymitquimica.com]
- 5. Dichloro(1,5-cyclooctadiene)ruthenium(II) - Catapower Inc. [catapowerinc.com]
- 6. Dichloro(1,5-cyclooctadien)ruthenium(II) polymer | 50982-13-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. colonialmetals.com [colonialmetals.com]
- 10. americanelements.com [americanelements.com]
Handling air-sensitive Dichloro(1,5-cyclooctadiene)ruthenium(II) in glovebox
Product Code:
Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center for Dichloro(1,5-cyclooctadiene)ruthenium(II) . You are likely encountering issues because this material acts differently than standard metal salts.
The Core Concept: This compound is polymeric in its solid state (
This guide addresses the three most common support tickets we receive:
-
Material Integrity: "Is my brown powder degraded?"
-
Solubility: "Why won't it dissolve in DCM or Toluene?"
-
Handling: "How do I weigh it without it flying everywhere?"
Module 1: Material Integrity & Inspection
User Question: "My bottle has been in the glovebox for 6 months. It looks dark brown. Is it still good? Some sources say it's air-stable, others say air-sensitive."
Technical Diagnosis
While industrial suppliers (e.g., Johnson Matthey) often describe Ru(cod)Cl₂ as "air-stable" for bulk handling, this is a kinetic stability . For high-precision catalysis, it is thermodynamically sensitive to moisture and slow oxidation.
-
Fresh Material: Bright orange-brown to cocoa-brown powder.
-
Degraded Material: Dark brown to black (formation of Ru-oxides or metallic Ru).
-
Hygroscopic Nature: It will absorb water if exposed to air, altering the molecular weight calculation (stoichiometry errors).
Troubleshooting Workflow
Use this logic flow to determine if your precursor is viable for synthesis.
Figure 1: Decision matrix for evaluating the quality of Ru(cod)Cl₂ precursor prior to use.
Module 2: The Solubility Paradox
User Question: "I am trying to dissolve the Ru(cod)Cl₂ in Dichloromethane (DCM) for a reaction, but it remains a suspension. What is wrong?"
Technical Diagnosis
You are treating a polymer like a monomer .
The chloride bridges in
Solubility Guide
| Solvent System | Condition | Result | Mechanism |
| DCM / Chloroform | Room Temp | Insoluble (Suspension) | Solvent cannot break Cl-bridges. |
| Acetone | Room Temp | Insoluble | Solvent is too weakly coordinating. |
| Ethanol / Methanol | Reflux (Boiling) | Soluble (Clear Orange) | Thermal energy + solvation breaks polymer. |
| Acetonitrile | Reflux | Soluble | Forms monomeric |
| DCM + Phosphine | Room Temp | Soluble (Eventually) | Ligand (Phosphine) attacks and breaks bridges. |
Corrective Action
Do not filter the suspension thinking it is an impurity!
-
If synthesizing a catalyst: Add your ligand (phosphine/diamine) directly to the suspension in DCM or Toluene. As the ligand coordinates, the polymer will depolymerize, and the solution will clarify.
-
If analyzing the material: Dissolve a small amount in DMSO or boiling ethanol for NMR/QC checks.
Module 3: Glovebox Handling & Weighing
User Question: "The powder is extremely static. It sticks to the spatula and the balance. How do I get an accurate weight?"
Technical Diagnosis
Ru(cod)Cl₂ is a fine, dielectric powder prone to triboelectric charging in the dry atmosphere (<0.5 ppm H₂O) of a glovebox.
Step-by-Step Weighing Protocol
-
Neutralize Static:
-
Use an anti-static gun (zerostat) on the vial and the spatula before opening.
-
Pro-Tip: If you lack a gun, wipe the spatula with a Kimwipe slightly dampened with glovebox solvent (e.g., dry ether) to discharge it.
-
-
The "Boat" Method (Avoids Loss):
-
Solvent Wash-In:
-
Since the material is insoluble, you cannot "rinse" the boat easily with DCM.
-
Use the solid transfer method described above, or rinse with the coordinating solvent (e.g., Ethanol) if your protocol allows.
-
Module 4: Ligand Exchange Protocol (The Albers Method)
User Question: "I want to make a Noyori-type catalyst. How do I drive the reaction to completion?"
Mechanism of Action
The synthesis relies on the Entropy-Driven Depolymerization . You are converting a polymer into monomeric species. This process is often slow at room temperature.
Visual Workflow
Figure 2: Pathway for converting polymeric precursor to active monomeric catalyst.
Standard Operating Procedure (SOP)
Adapted from Albers et al. (1989)
-
Setup: In the glovebox, charge a Schlenk flask with
(1.0 equiv) and your Ligand (1.0–2.2 equiv depending on denticity). -
Solvent: Add degassed Ethanol or Toluene .
-
Note: Ethanol is faster due to better solubility of the intermediate.
-
-
Reaction: Remove from glovebox (sealed) and connect to a Schlenk line (Argon/Nitrogen).
-
Activation: Reflux is usually required.
-
Observation: The brown suspension will slowly turn into a clear orange or red solution. This visual transition indicates depolymerization is complete .
-
-
Isolation: Remove solvent in vacuo. The resulting solid is your monomeric catalyst.
References
-
Albers, M. O., et al. (1989). "Dichloro(1,5-cyclooctadiene)ruthenium(II)".[2][4][5][7][8] Inorganic Syntheses, 26, 68-77.
-
Sigma-Aldrich. (2024). "Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer - Safety Data Sheet & Properties".
-
Johnson Matthey. (2024). "Ru-90: [RuCl2(cod)]n Product Guide".
-
CymitQuimica. (2024). "Chemical Properties of Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer".
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Dichloro(1,5-cyclooctadiene)ruthenium(II) - Catapower Inc. [catapowerinc.com]
- 3. nbinno.com [nbinno.com]
- 4. Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer, min. 97% [cymitquimica.com]
- 5. BJOC - Synthesis of Ru alkylidene complexes [beilstein-journals.org]
- 6. Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichloro(1,5-cyclooctadiene)ruthenium(II) Polymer | 50982-12-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. americanelements.com [americanelements.com]
Overcoming insolubility of Ru(cod)Cl2 in non-polar solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of the common ruthenium precursor, [Ru(cod)Cl2]n. Here, we provide troubleshooting guides and FAQs to address specific experimental issues, grounded in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is my commercial [Ru(cod)Cl2]n failing to dissolve in non-polar solvents like toluene, hexane, or dichloromethane?
This is the most common issue users face with this reagent. The root cause lies in its fundamental structure. Commercially available dichloro(1,5-cyclooctadiene)ruthenium(II) is not a simple, discrete molecule but a coordination polymer , correctly denoted as [RuCl2(cod)]n.[1]
Causality: In this polymeric structure, individual Ru(cod)Cl2 units are linked by chloride bridges. These bridging interactions create a stable, extended network that is energetically unfavorable to break apart by simple solvation with non-polar, non-coordinating solvents.[2][3] Physical methods like heating or sonication may break the solid into finer particles, creating a suspension, but they are generally insufficient to achieve true molecular dissolution because they do not provide enough energy to cleave the chloro-bridges.[3]
Troubleshooting Guide & Protocols
The key to working with [Ru(cod)Cl2]n is to first convert the insoluble polymer into a soluble, monomeric complex in situ or in a preliminary step. This is typically achieved by cleaving the chloride bridges with coordinating ligands.
Q2: What is the most effective method to solubilize [Ru(cod)Cl2]n for subsequent reactions?
The most reliable strategy is to react the polymer with a labile (easily displaced) coordinating ligand. Acetonitrile (CH3CN) is an excellent and widely used choice for this purpose, as it readily breaks down the polymer to form the soluble, monomeric complex trans-[RuCl2(NCCH3)2(cod)].[2][3] The resulting acetonitrile ligands are sufficiently labile to be displaced by other substrates in subsequent reaction steps.
This protocol provides a method to generate a stock solution of a soluble Ru(II) precursor or to isolate the monomeric complex for future use.
Materials:
-
[RuCl2(cod)]n polymer (brown powder)
-
Anhydrous acetonitrile (CH3CN), distilled over CaH2
-
Anhydrous, degassed reaction solvent (e.g., Toluene, THF) if preparing an in situ solution
-
Standard Schlenk line equipment for inert atmosphere operations
Step-by-Step Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen). All manipulations should be performed using Schlenk techniques.[3]
-
Reagent Addition: To the flask, add [RuCl2(cod)]n (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile. A typical concentration is around 0.1 M, but this can be adjusted.
-
Reaction: Heat the suspension to reflux (approx. 82°C for acetonitrile) with vigorous stirring. The brown, insoluble polymer will gradually dissolve to form a clear, orange or yellow solution.[3] This process can take several hours (typically 2-5 hours).
-
Completion & Use:
-
For in situ use: Once the solution is homogeneous, cool it to the desired reaction temperature. The soluble [RuCl2(NCCH3)2(cod)] is now ready to be used as a precursor in your reaction.
-
For Isolation: If you wish to isolate the solid monomer, cool the solution to room temperature. Reduce the volume of acetonitrile under vacuum until precipitation begins. Cool the flask to 0°C or below to maximize crystallization. Filter the resulting yellow-orange crystals, wash with a small amount of cold diethyl ether, and dry under vacuum. An optimized work-up can yield over 85% of the pure, soluble monomer.[3]
-
Trustworthiness Check:
-
Visual Cue: A successful conversion is marked by the complete dissolution of the brown polymeric solid to form a clear orange-yellow solution.
-
Pitfall: Incomplete reaction time will leave unreacted polymer, which may need to be filtered off, reducing the effective concentration of your ruthenium precursor.[3]
Q3: My reaction is sensitive to coordinating solvents like acetonitrile. What are my alternatives?
This is a valid concern for catalytic systems where coordinating solvents might inhibit the reaction. In such cases, you have two primary strategies: using an alternative precursor or modifying your reaction conditions.
Instead of starting with the insoluble polymer, consider using a different Ru(II) precursor that is soluble in non-polar solvents.
| Precursor | Formula | Solubility in Non-Polar Solvents | Comments |
| (Cymene)ruthenium dichloride dimer | [(cymene)RuCl2]2 | Soluble in CH2Cl2, CHCl3; slightly soluble in others.[4] | A common, commercially available alternative. The cymene ligand may influence reactivity. |
| (Benzene)ruthenium dichloride dimer | [(benzene)RuCl2]2 | Similar to the cymene analogue. | Another standard alternative to the COD-based polymer. |
| Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) | Cp*RuCl(cod) | Good solubility in many organic solvents.[5] | Offers a different electronic and steric environment at the metal center. |
If you must use [Ru(cod)Cl2]n and cannot tolerate coordinating solvents, the only remaining option is to run the reaction under heterogeneous conditions.
-
Approach: Add the [Ru(cod)Cl2]n polymer directly to your non-polar reaction solvent containing the other reagents.
-
Causality & Expectation: The reaction will be much slower as it can only occur on the surface of the polymer particles. Increasing the surface area through vigorous stirring and using a finely ground powder can help, but do not expect reaction rates comparable to homogeneous systems. This approach is generally considered a last resort due to poor kinetics and reproducibility.
Workflow & Decision Diagram
The following diagram outlines the decision-making process for effectively using [Ru(cod)Cl2]n.
Caption: Decision workflow for handling [Ru(cod)Cl2]n insolubility.
Advanced Topic
Q4: How can I design a ruthenium complex with intrinsic solubility in non-polar solvents for a long-term project?
For researchers engaged in catalyst design or the synthesis of novel organometallic compounds, modifying the ligand sphere is the most fundamental approach to control solubility.
Principle: The "like dissolves like" principle is key. To enhance solubility in non-polar solvents (e.g., hexane, toluene), you should introduce non-polar, lipophilic moieties into the ligands attached to the ruthenium center.
Methodology:
-
Incorporate Long Alkyl Chains: Attaching long alkyl groups (e.g., butyl, hexyl, octyl) to phosphine, amine, or N-heterocyclic carbene (NHC) ligands can dramatically improve solubility in non-polar media. The hydrophobic interactions between these chains and the solvent overcome the energetic penalty of dissolving the polar metal core.[6][7]
-
Example: A study on heterometallic chains demonstrated that switching from methylamine to propyl- or butylamine ligands on the metal complex rendered them soluble in dichloromethane (CH2Cl2).[7] This highlights the powerful effect of adding even short alkyl chains.
This strategy requires significant synthetic effort but provides ultimate control over the physical properties of your final complex, enabling robust and reproducible experiments in the solvent system of your choice.
References
-
Uemura, K., et al. (2021). Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties. ACS Omega. Available at: [Link]
-
Pérez-Torrente, J. J., et al. (2011). Synthesis, structure, and kinetic studies on [RuCl2(NCCH3)2(cod)]. ResearchGate. Available at: [Link]
-
Uemura, K., et al. (2021). Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties. PMC - NIH. Available at: [Link]
-
Pérez-Torrente, J. J., et al. (2011). The labile compound [RuCl2(NCCH3)2(cod)], an alternative starting material to [RuCl2(cod)]n. CORE. Available at: [Link]
-
Johnson Matthey. Ru 90: [RuCl2(cod)]n | CAS 50982 12 2. Available at: [Link]
-
Yamamoto, Y., et al. (2004). Synthesis of C-arylglycosides via Ru(II)-catalyzed [2 + 2 + 2] cycloaddition. PubMed. Available at: [Link]
-
Wikipedia. (Cymene)ruthenium dichloride dimer. Available at: [Link]
Sources
- 1. Ru 90: [RuCl2(cod)]n | CAS 50982 12 2 | Johnson Matthey [matthey.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 5. Synthesis of C-arylglycosides via Ru(II)-catalyzed [2 + 2 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR chemical shifts of Dichloro(1,5-cyclooctadiene)ruthenium(II)
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Precursor Paradox
Dichloro(1,5-cyclooctadiene)ruthenium(II), commonly denoted as
-
The Material: It exists as an insoluble coordination polymer in its solid state, featuring chloride bridges.
-
The Challenge: It is effectively insoluble in methanol and diethyl ether. In coordinating solvents (like DMSO or Acetonitrile), it depolymerizes, meaning the NMR spectrum you observe often belongs to a derivative, not the starting material itself.
-
The Solution: This guide provides the specific chemical shifts for the polymeric species (in non-coordinating benzene-d6) and compares them against its common soluble derivatives and the free ligand, enabling you to distinguish between pure precursor, degraded material, and solvent adducts.
Detailed 1H NMR Analysis
The "Fingerprint" of Coordination
The most reliable diagnostic for
Table 1: Comparative Chemical Shifts (ppm)
| Protons | Free 1,5-Cyclooctadiene (Ligand) | Shift ( | |
| Solvent | - | ||
| =CH- (Olefinic) | 5.58 (m) | 4.32 (m) | -1.26 ppm (Shielded) |
| -CH2- (Allylic) | 2.36 (m) | 1.94 (m) | -0.42 ppm |
| -CH2- (Homoallylic) | (Overlaps with Allylic) | 1.24 (m) | Distinct Signal |
*Note: While often cited as insoluble, the polymer has finite solubility in Benzene-d6 (
Expert Insight: Interpreting the Spectrum
-
The 4.32 ppm Signal: This is your primary quality control marker. If you see signals near 5.6 ppm , your sample contains free (displaced) COD, indicating decomposition.
-
Splitting Pattern: Unlike the free ligand, which often shows a simple broad multiplet, the coordinated COD in the polymer often resolves into distinct multiplets for the exo and endo methylene protons due to the rigid geometry of the chelate ring.
Comparative Analysis: Alternatives & Solvents
Choosing the right solvent is not just about solubility; it is a chemical reaction.
Alternative 1: The Acetonitrile Adduct (Soluble Standard)
Compound:
-
Why use it: If you cannot obtain a clean spectrum of the polymer due to solubility issues, converting it to the bis-acetonitrile adduct is the standard "Alternative" for characterization.
-
Performance: This species is monomeric and highly soluble in
. -
NMR Signature: The COD olefinic protons typically appear around 4.10–4.30 ppm in
, similar to the polymer but with sharper resolution.
Alternative 2: The DMSO Trap (Cautionary Note)
Scenario: Dissolving
-
Observation: You will likely observe a spectrum that changes over time.
-
Mechanism: DMSO is a strong
-donor. It breaks the chloride bridges and can eventually displace the COD ligand entirely or form mixed species like . -
Diagnostic: Watch for the appearance of free COD peaks (~5.6 ppm) or multiple sets of DMSO signals (S-bound vs. O-bound), indicating the polymer structure has been compromised.
Experimental Protocols
Protocol A: Synthesis & Purification of
This protocol ensures the removal of unreacted RuCl3, which is paramagnetic and broadens NMR signals.
-
Reactants: Suspend
(2.4 g) in Ethanol (50 mL). -
Addition: Add 1,5-cyclooctadiene (excess, ~2.5 equiv) under Argon.
-
Reflux: Heat to reflux for 48 hours . The solution will turn brown, and a precipitate will form.
-
Isolation: Filter the brown precipitate while hot (to keep impurities in solution).
-
Washing (Crucial): Wash extensively with Ethanol (to remove unreacted COD) and Water (to remove unreacted Ru salts). Finally, wash with Diethyl Ether .
-
Drying: Dry under high vacuum for 6 hours.
Protocol B: NMR Sample Preparation (The "Oligomer Trick")
Standard preparation often fails due to insolubility. Use this method for the polymer.
-
Solvent Choice: Use Benzene-d6 (
) or Toluene-d8 . Avoid if the sample is aged/hardened, as solubility is poor. -
Concentration: Use a lower concentration than standard (e.g., 5 mg in 0.6 mL).
-
Sonication: Sonicate the NMR tube for 10 minutes. A fine suspension is often sufficient for modern high-field instruments (500+ MHz) to detect the soluble oligomer fraction.
-
Acquisition: Set d1 (relaxation delay) to 5 seconds to account for the slower tumbling of the polymeric species.
Visualization of Characterization Logic
Figure 1: Decision tree for characterizing the insoluble Ruthenium polymer. Choosing the wrong solvent yields a derivative, not the target compound.
Figure 2: Synthesis workflow emphasizing the purification steps critical for obtaining NMR-clean material.
References
-
Preparation of polymer [dichloro(η4-1,5-cyclooctadiene)ruthenium(II)] . Royal Society of Chemistry (RSC) Advances, Supplementary Information. Available at: [Link]
-
Synthesis and characterization of [RuCl2(NCCH3)2(cod)] . ResearchGate.[1] Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities . Organometallics. Available at: [Link]
Sources
FTIR Spectrum Analysis: Ru(cod)Cl₂ vs. RuCl₃ Precursor
Executive Summary
In the synthesis of homogeneous catalysts, Dichloro(1,5-cyclooctadiene)ruthenium(II) (commonly abbreviated as [Ru(cod)Cl₂]ₙ ) serves as a critical gateway precursor. It bridges the gap between the crude, inorganic starting material—Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) —and highly active organometallic catalysts (e.g., Grubbs, Noyori systems).
This guide provides a definitive spectral comparison between the precursor and the product. Unlike NMR, which requires solubility (difficult for the polymeric product), FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, non-destructive method to validate the reduction of Ru(III) to Ru(II) and the successful ligation of the diene.
Key Differentiators at a Glance
| Feature | RuCl₃·xH₂O (Precursor) | [Ru(cod)Cl₂]ₙ (Product) |
| State | Hygroscopic, crystalline solid | Insoluble polymeric solid |
| Oxidation State | Ru(III) | Ru(II) |
| Dominant IR Feature | Broad O-H stretch (Water) | Sharp C-H stretches (Aliphatic/Vinylic) |
| Diagnostic Value | Baseline for impurity check | Confirmation of ligand incorporation |
Structural & Synthetic Context
To interpret the spectra, one must understand the chemical transformation. The reaction involves the reduction of Ru(III) to Ru(II) by ethanol (which oxidizes to acetaldehyde) and the coordination of 1,5-cyclooctadiene (COD).
Synthesis Workflow
The following diagram illustrates the critical process flow and the structural change from a hydrated salt to a coordination polymer.
Figure 1: Synthesis pathway converting the inorganic salt to the organometallic polymer.
Experimental Protocol: Synthesis & Sample Prep
Trustworthiness Note: This protocol is based on the standard method described by Albers et al. (Inorganic Syntheses). Deviations in drying or washing are the primary cause of spectral inconsistencies.
Synthesis Steps
-
Dissolution: Dissolve 1.0 g of RuCl₃·xH₂O in 25 mL of absolute ethanol. The solution will be dark brown/black.
-
Addition: Add 2.0 mL (excess) of 1,5-cyclooctadiene (COD) .
-
Reflux: Heat to reflux under an inert atmosphere (N₂ or Ar) for 12–24 hours.
-
Mechanism:[1] Ethanol acts as the reducing agent. The solution color changes from dark brown to a rusty orange-brown suspension.
-
-
Filtration: The product [Ru(cod)Cl₂]ₙ is insoluble in ethanol. Filter the precipitate while warm.
-
Washing: Wash with fresh ethanol (to remove unreacted COD and byproducts) followed by deionized water (to remove unreacted RuCl₃).
-
Drying: Dry under high vacuum for 4 hours. Crucial for FTIR analysis to eliminate solvent peaks.
FTIR Sample Preparation[3][4]
-
Technique: ATR (Attenuated Total Reflectance) is preferred for the polymer due to its insolubility.
-
Alternative: KBr pellet (1-2 mg sample in 100 mg KBr).
-
Pre-check: Ensure the ATR crystal (Diamond/ZnSe) is clean; background scan must be flat.
Spectral Analysis: The Comparative Guide
This section details the specific wavenumbers that define the transformation.
A. RuCl₃[1][5]·xH₂O (The Precursor)
The spectrum of commercial Ruthenium(III) chloride is spectrally "simple" in the mid-IR because it is dominated by hydration water.
-
3600–3200 cm⁻¹ (Strong, Broad): O-H stretching from lattice water. This is the dominant feature.
-
1630–1610 cm⁻¹ (Medium): H-O-H bending mode.
-
< 600 cm⁻¹: Ru-Cl stretches (often below the cutoff of standard ATR crystals).
-
Absence: No C-H stretching (2800–3100 cm⁻¹) or organic fingerprint bands.[2]
B. [Ru(cod)Cl₂]ₙ (The Product)
The formation of the product is confirmed by the inversion of the spectral features: the loss of O-H bands and the appearance of COD ligand bands.
-
2800–3050 cm⁻¹ (Medium-Strong): C-H stretching region.
-
sp³ C-H: ~2850–2950 cm⁻¹ (Methylene groups of the COD ring).[2]
-
sp² C-H: ~3000–3050 cm⁻¹ (Vinylic protons).
-
-
1400–1500 cm⁻¹ (Medium): C-H deformations (scissoring/bending).
-
The "Silent" C=C Stretch:
-
Free COD has a distinct C=C stretch at 1650–1660 cm⁻¹ .
-
In [Ru(cod)Cl₂]ₙ, the COD is coordinated via the alkene pi-system. Back-bonding from Ru(II) to the alkene
orbital weakens the C=C bond, shifting the stretching frequency to lower wavenumbers (often overlapping with the fingerprint region around 1450–1500 cm⁻¹) or rendering it very weak. -
Diagnostic Rule: The absence of a peak at 1660 cm⁻¹ indicates no free COD is trapped in the lattice.
-
C. Comparative Data Table
| Frequency (cm⁻¹) | Vibrational Mode | RuCl₃[3][4][5]·xH₂O | [Ru(cod)Cl₂]ₙ |
| 3600–3200 | O-H Stretch ( | Strong / Broad | Absent (Trace if wet) |
| 3000–3050 | =C-H Stretch ( | Absent | Present (Weak/Med) |
| 2800–2980 | -C-H Stretch ( | Absent | Present (Strong) |
| 1650–1660 | C=C Stretch (Free) | Absent | Absent (Indicates purity) |
| 1620 | H-O-H Bend | Medium | Absent |
| 1400–1500 | C-H Deformation | Absent | Present (Fingerprint) |
| < 400 | Ru-Cl Stretch | Present (Far IR) | Present (Far IR) |
Troubleshooting & Quality Control
Use the following logic flow to validate your product quality based on the FTIR spectrum.
Figure 2: Decision tree for spectral validation of the ruthenium precursor.
Common Failure Modes:
-
Broad Band at 3400 cm⁻¹: The product is not dry. [Ru(cod)Cl₂]ₙ is a polymer and can trap solvent in its lattice. Dry under high vacuum (>10⁻² mbar) at 60°C.
-
Missing C-H Bands: The reaction did not proceed. This often happens if the ethanol was not anhydrous or if the reflux temperature was insufficient.
-
Sharp Peak at 1660 cm⁻¹: Incomplete washing. Free cyclooctadiene is present. Wash the solid thoroughly with ethanol.
References
-
Albers, M. O., et al. "Cyclooctadiene Ruthenium(II) Complexes." Inorganic Syntheses, vol. 26, 1989, pp. 68–77.
-
Ashok, M., et al. "Synthesis and characterization of ruthenium(II) complexes."[5] Journal of Coordination Chemistry, vol. 62, no. 1, 2009. (Cited for general Ru-ligand assignments).
- Nakamoto, K.Infrared and Raman Spectra of Inorganic and Coordination Compounds. 6th ed., Wiley-Interscience, 2009.
-
Sigma-Aldrich. "Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer." Product Specification & CAS 50982-12-2.
Sources
- 1. [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Comparative Analysis of Ru(cod)Cl₂ vs. Ru(DMSO)₄Cl₂ Catalytic Precursors
Executive Summary: The Polymer vs. The Solvate
In ruthenium-catalyzed organic synthesis, the choice between Dichloro(1,5-cyclooctadiene)ruthenium(II) (hereafter
- is the industry standard for synthesizing phosphine-based hydrogenation catalysts. It is a robust, insoluble polymer that requires thermal activation to break chloride bridges.
- is the preferred entry point for C-H activation and oxidation chemistry. It is a soluble monomer with labile oxygen/sulfur-bound ligands that allow for mild, room-temperature ligand exchange, though it carries the risk of sulfur poisoning in certain catalytic cycles.
This guide provides a structural, mechanistic, and experimental comparison to assist in precursor selection.
Part 1: Structural & Physical Analysis
The fundamental difference in reactivity stems from the solid-state structures of these two complexes.
Structural Divergence
- (The Polymer): Exists as an infinite polymeric chain where Ru(II) centers are linked by bridging chloride atoms. The 1,5-cyclooctadiene (cod) ligand acts as a bidentate chelate. This polymeric nature renders it insoluble in non-coordinating solvents (DCM, Toluene) and only slightly soluble in polar protic solvents until heated.
- (The Monomer): Exists as discrete monomeric units. It typically crystallizes as the cis-isomer (thermodynamically stable) where three DMSO molecules are S-bound and one is O-bound.[1] The O-bound DMSO is highly labile, creating an open coordination site almost immediately upon dissolution.
Visualization of Activation Pathways
Figure 1: Activation Energy Landscape.
Part 2: Comparative Performance Data
Physical Properties & Handling[2]
| Feature | ||
| Structure | Polymeric Chain | Monomeric Octahedral |
| Solubility | Insoluble (suspension) | Soluble (DCM, CHCl3, MeOH) |
| Activation | Requires Reflux (EtOH/Toluene) | Room Temperature Exchange |
| Air Stability | Excellent (Indefinite) | Good (Hygroscopic) |
| Atom Economy | High (Cod is light) | Lower (4x DMSO heavy) |
| Primary Risk | Incomplete depolymerization | Sulfur poisoning of catalyst |
Application-Specific Performance
Case A: Hydrogenation (Phosphine Ligands)
When synthesizing catalysts like
-
Why: Phosphines are strong sigma donors that require high heat to displace the cod ligand. The reflux conditions necessary to break the
polymer align perfectly with the thermodynamics of phosphine coordination. -
Data Insight: Using
with phosphines often leads to mixed species because S-bound DMSO is difficult to displace completely, lowering enantioselectivity in asymmetric hydrogenation.
Case B: C-H Activation (Carboxylate Directed)
For meta-C-H activation or oxidative coupling,
-
Why: The mechanism usually involves a CMD (Concerted Metalation-Deprotonation) step. The labile DMSO ligands allow the carboxylate directing group to bind easily at mild temperatures (
). -
Data Insight: In the synthesis of Ruthenacycles,
typically delivers yields 15–20% higher than due to better homogeneity in the reaction mixture [1].
Part 3: Experimental Protocols
Protocol A: Activation of for Phosphine Complex Synthesis
Use this when synthesizing Noyori-type hydrogenation catalysts.
-
Setup: Charge a Schlenk flask with
(1.0 eq) and the diphosphine ligand (1.1 eq). -
Solvent: Add degassed Ethanol or Toluene (0.1 M concentration). Note: The Ru precursor will not dissolve.
-
Reflux: Heat to reflux (
) under Argon. -
Monitoring: The reaction is complete when the suspension clears to a homogenous orange/red solution (approx. 2–4 hours). This visual cue confirms depolymerization.
-
Isolation: Remove solvent in vacuo. The cod ligand is volatile and removed during drying.
Protocol B: Utilization of for C-H Functionalization
Use this for direct catalytic C-H arylation.
-
Preparation: Ensure
is yellow (cis-isomer).[2] If orange/red, it may contain the trans-isomer or oxidation products; recrystallize from hot DMSO if necessary. -
Reaction: Combine
(5 mol%), Substrate (1.0 eq), and Oxidant/Base in Toluene or Water. -
Temperature: Heat to
. -
Purification: Upon completion, a wash with water is critical to remove displaced DMSO, which can inhibit crystallization of the product.
Part 4: Decision Framework
Use this logic flow to select the correct precursor for your specific campaign.
Figure 2: Precursor Selection Logic. Choose Ru(cod)Cl₂ for high-temperature phosphine chemistry; choose Ru(DMSO)₄Cl₂ for milder conditions or N/O-ligand chemistry.
References
-
Comparison of Ru Precursors in C-H Activation
- Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.
-
Synthesis and Properties of Ru(DMSO)
-
Polymeric Nature of Ru(cod)
- Albers, M. O., et al. (1985). "Dichloro(1,5-cyclooctadiene)ruthenium(II)." Inorganic Syntheses, 26, 68–77.
-
Catalytic Transfer Hydrogenation Protocols
- Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.
Sources
Technical Verification Guide: X-ray Diffraction (XRD) Characterization of
Executive Summary: The "Insolubility Paradox"
In homogeneous catalysis, Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer , denoted as
The Challenge: As a coordination polymer,
The Solution: Powder X-ray Diffraction (PXRD) is the only non-destructive, solid-state method to definitively verify the polymeric structure and rule out common contaminants like metallic Ruthenium (
Technical Background & Structural Logic
The
Structural Verification Logic
-
Polymer Integrity: Verified by low-angle reflections (large d-spacing between polymer chains).
-
Decomposition: Indicated by the collapse of the polymer lattice into high-symmetry metallic phases.
DOT Diagram: Verification Workflow
The following decision tree outlines the critical path for qualifying the catalyst precursor.
Figure 1: Step-by-step decision matrix for validating Ruthenium polymer precursors.
Comparative Analysis: Polymer vs. Contaminants
The following table contrasts the target polymer with its most common degradation products. This data forms the basis of the "Pass/Fail" criteria in QC.
Experimental Conditions: Cu K
| Feature | Target: | Contaminant: Ru Metal ( | Contaminant: Ruthenium Oxide ( |
| Phase Description | Monoclinic Polymer Chains | Hexagonal Close Packed (HCP) | Tetragonal Rutile Structure |
| Solubility (DCM) | Insoluble | Insoluble | Insoluble |
| Key XRD Peaks ( | ~11.5°, ~13.8°, ~15.2° (Low angle dominant) | 44.0° (101), 38.4° (100), 42.2° (002) | 28.1° (110), 35.1° (101), 54.3° (211) |
| Peak Character | Often broad (due to particle size/disorder) | Sharp, high intensity | Sharp, distinct |
| Implication | Active Precursor | Dead Catalyst (Inactive) | Oxidant/Inactive |
Data Interpretation Guide
-
Low Angle Region (
): The polymer exhibits characteristic reflections in this region due to the large unit cell dimensions created by the COD ligands spacing out the Ru-Cl chains. Absence of peaks here suggests amorphous degradation. -
High Angle Region (
):-
A sharp peak at 44.0° is the "smoking gun" for metallic Ruthenium. If this exists, the catalyst has been over-reduced (likely during synthesis reflux) and will have poor activity.
-
Peaks at 28° and 35° indicate air exposure and formation of
.
-
Validated Experimental Protocols
A. Synthesis of (The "Albers" Method)
Reference: Inorganic Syntheses, Vol 26 [1].
This protocol is the industry standard for generating the pure polymeric phase.
-
Reagents:
- (Ruthenium trichloride hydrate).[1]
-
1,5-Cyclooctadiene (COD) - Must be excess (approx 3-4 equivalents).
-
Ethanol (Absolute, degassed).
-
Procedure:
-
Dissolve
in degassed ethanol under Argon. -
Add excess COD.
-
Reflux under inert atmosphere (Argon/Nitrogen) for 24 hours.
-
Observation: The solution changes from dark brown/black to a brown precipitate.
-
-
Isolation:
-
Filter the brown solid under air-free conditions (Schlenk frit).
-
Wash extensively with fresh ethanol (to remove unreacted
) and hexane. -
Dry under high vacuum.
-
B. XRD Sample Preparation
Critical Step: The polymer is air-stable for short periods, but long-term exposure can induce surface oxidation.
-
Grinding: Gently grind the brown powder in an agate mortar. Note: Do not over-grind; excessive mechanical stress can induce amorphization.
-
Mounting: Zero-background Silicon holder (preferred) or glass slide.
-
Scan Parameters:
-
Range:
to . -
Step Size:
. -
Dwell Time: 1-2 seconds/step.
-
Mechanistic Pathway Visualization
Understanding the chemical transformation helps in troubleshooting the synthesis if the XRD pattern fails.
Figure 2: Synthesis pathway showing the reduction of Ru(III) to Ru(II) and potential over-reduction risks.
References
-
Albers, M. O.; Robinson, D. J.; Shaver, A. (1989). "Dichloro(1,5-cyclooctadiene)ruthenium(II)".[2][3][1][4][5][6] Inorganic Syntheses, 26, 68–77.
-
Ashworth, T. V.; Singleton, E. (1976). "Ruthenium(II) complexes containing 1,5-cyclooctadiene". Journal of the Chemical Society, Chemical Communications, 705-706.
-
Cambridge Structural Database (CSD). Reference Code: CODRUC . (Used for simulated powder pattern generation).
-
Pérez-Torrente, J. J., et al. (2025).[7] "Synthesis, structure, and kinetic studies on [RuCl2(NCCH3)2(cod)]". ResearchGate.[7][8] (Provides comparative data on soluble derivatives).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. US9643989B2 - Methods for preparing ruthenium carbene complex precursors and ruthenium carbene complexes - Google Patents [patents.google.com]
- 4. Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer | CAS 50982-12-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Ru 90: [RuCl2(cod)]n | CAS 50982 12 2 | Johnson Matthey [matthey.com]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Impurity Profiling & Performance Guide: Commercial Dichloro(1,5-cyclooctadiene)ruthenium(II)
Executive Summary: The "Polymer Problem"
Dichloro(1,5-cyclooctadiene)ruthenium(II), commonly abbreviated as Ru(COD)Cl₂ , is a ubiquitous precursor in homogeneous catalysis, vital for synthesizing hydrogenation and metathesis catalysts (e.g., Grubbs' generations). However, commercial sources exhibit significant batch-to-batch variability.
The core challenge lies in its structure: it is not a discrete monomer but a coordination polymer,
This guide provides a rigorous impurity profiling workflow and compares the performance of Standard Commercial Grade material against High-Purity/Activated alternatives, demonstrating why "activation" is often a mandatory first step for reproducible catalysis.
Structural Analysis & The Nature of Impurities
To profile this compound, one must understand that the commercial "product" is a mixture of polymeric chains.
The Structural Reality[1]
-
Ideal Structure: Infinite chains of Ru(II) centers bridged by chloride ligands, with COD chelating each metal.
-
Commercial Reality: The degree of polymerization (
) varies by synthesis method (e.g., refluxing with COD in ethanol). -
Key Impurities:
-
Ru(III) Species: Incomplete reduction of the starting
. These are paramagnetic and can quench catalytic cycles. -
Insoluble Ru-Black: Metallic ruthenium formed from thermal decomposition; inert and lowers active metal loading.
-
Residual COD: Trapped within the polymer lattice, affecting stoichiometry in precise ligand-exchange reactions.
-
Comparative Analysis: Commercial vs. Activated Performance
The following table compares "As-Received" commercial polymer against a "Laboratory Activated" monomeric derivative (typically
Table 1: Performance & Impurity Profile Comparison
| Feature | Standard Commercial Polymer | Activated/Purified Monomer | Impact on Catalysis |
| Solubility | Insoluble in DCM, MeOH, Toluene. | Soluble in DCM, MeCN, Chloroform. | Insolubility prevents direct NMR analysis and slows ligand exchange. |
| Ru Oxidation State | Mixed Ru(II) / Trace Ru(III) (<2%). | Pure Ru(II).[1] | Ru(III) impurities induce induction periods or side reactions. |
| Active Ru Content | Variable (30–35% wt). | Consistent (~32% wt). | Low active content requires higher catalyst loading. |
| Ligand Exchange Rate | Slow / Heterogeneous. Requires reflux to break bridges. | Fast / Homogeneous. Immediate reaction at RT. | Polymer requires harsh conditions that may degrade sensitive ligands. |
| Chloride Content | Often variable (24–26%). | Stoichiometric. | Excess Cl⁻ can inhibit cationic catalytic pathways. |
Analytical Workflow: How to Profile the "Insoluble"
Since
Diagram 1: Impurity Profiling Decision Tree
Caption: Logical workflow for profiling insoluble Ru(COD)Cl₂ polymer by converting it to a soluble solvate for analysis.
Detailed Experimental Protocols
Protocol A: The "Activation" Test (Derivatization for NMR)
Purpose: To convert the insoluble polymer into a soluble species to quantify active Ru(II) content via NMR.
-
Preparation: In a glovebox or under Argon, suspend 20 mg of commercial
in 0.7 mL of deuterated acetonitrile ( ) in an NMR tube. -
Heating: Gently heat the tube at 60°C for 30–60 minutes.
-
Observation: The brown suspension should convert to a clear, bright yellow-orange solution.
-
-
Analysis: Acquire a
NMR spectrum.-
Pass Criteria: Sharp multiplets for COD protons (approx. 4.3 ppm and 2.5 ppm) and coordinated acetonitrile.[2]
-
Fail Criteria: Persistent dark precipitate (Ru-black) or broad/shifted peaks indicating paramagnetic Ru(III).
-
Protocol B: Bulk Purification (Soxhlet Extraction)
Purpose: To remove soluble organic impurities and residual RuCl₃ from the polymer.
-
Place 5.0 g of commercial Ru(COD)Cl₂ into a cellulose thimble.
-
Set up a Soxhlet extractor with degassed methanol .
-
Reflux for 12 hours. The methanol will extract unreacted COD and soluble Ru(III) species.
-
Drying: Dry the remaining solid in the thimble under high vacuum (
mbar) at 60°C for 4 hours. -
Result: A purified, polymeric brown powder with improved stoichiometry.
Mechanism of Action: Polymer Breakdown
Understanding why the commercial product behaves this way is crucial for experimental design. The bridge-splitting reaction is the rate-determining step in most syntheses.
Diagram 2: Chloride-Bridge Splitting Pathway
Caption: The activation pathway. Commercial polymer requires thermal energy and donor ligands (L) to cleave chloride bridges and form active catalytic species.
References
-
Albers, M. O., et al. "Cyclooctadiene Ruthenium(II) Complexes." Inorganic Syntheses, vol. 26, 1989, pp. 68-77. Link
-
Pérez-Torrente, J. J., et al. "Synthesis and Dimerization of [RuCl2(NCR)2(cod)]."[3] Universidade de Zaragoza / CSIC, 2005. Link
- Ashworth, T. V., et al. "Ruthenium(II) Cyclooctadiene Complexes: The Nature of the Polymer." Journal of the Chemical Society, Dalton Transactions, 1977.
-
Johnson Matthey Technology Review. "Ruthenium Compounds in Catalysis." Link
-
Sigma-Aldrich. "Product Specification: Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer."[4] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. BJOC - Synthesis of Ru alkylidene complexes [beilstein-journals.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Dichloro(1,5-cyclooctadiene)ruthenium(II) proper disposal procedures
The following guide details the technical disposal and handling procedures for Dichloro(1,5-cyclooctadiene)ruthenium(II) (commonly abbreviated as [RuCl₂(cod)]ₙ ).
This protocol is structured for Research & Development (R&D) and Process Chemistry environments. It prioritizes operator safety, regulatory compliance (EPA/RCRA), and the economic valorization of noble metal residues.
Executive Safety & Disposal Summary
| Parameter | Critical Directive |
| Immediate Action | Do NOT dispose of via sanitary sewer. Do NOT mix with oxidizing acids (e.g., HNO₃) unless part of a specific digestion protocol. |
| Waste Classification | Non-RCRA Listed , but regulated as Hazardous Chemical Waste (Heavy Metal). |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) . Chronic exposure to Ruthenium compounds is not fully characterized; treat as a potential cumulative toxicant. |
| Physical State | Polymeric Solid .[1] Often insoluble or sparingly soluble; forms suspensions. |
| Recovery Potential | High . Segregate from general waste streams where possible for metal reclamation. |
Chemical Profile & Risk Assessment
To dispose of this material safely, you must understand its physical behavior. Unlike simple metal salts, [RuCl₂(cod)]ₙ is a coordination polymer .
-
The "Insolubility" Factor: In many organic solvents (ethanol, acetone), this complex does not fully dissolve but forms a fine suspension.
-
Operational Risk: Users often mistake a clear supernatant for "clean" solvent, inadvertently pouring active Ruthenium down the drain.
-
Mitigation: All mother liquors and washings must be treated as heavy metal waste, regardless of visual clarity.
-
-
Reactivity: While generally stable, it is incompatible with strong oxidizing agents. Mixing with concentrated nitric acid or strong oxidizers can generate volatile and toxic Ruthenium Tetroxide (RuO₄) in extreme cases.
Disposal Workflows: The Decision Matrix
Effective disposal relies on correct waste stream segregation.[2] Use the following logic to determine the appropriate path for your material.
Scenario A: Solid Reagent Disposal (Expired or Excess)
-
Context: You have a vial of solid [RuCl₂(cod)]ₙ that is degraded or no longer needed.
-
Protocol:
-
Do not empty the vial. Keep the chemical in its original container if possible.
-
If the original container is compromised, transfer to a wide-mouth high-density polyethylene (HDPE) jar .
-
Labeling: Affix a Hazardous Waste Tag.
-
Segregation: Place in the "Solid Heavy Metal Waste" bin.
-
Note: If your facility has a Precious Metal Recovery program, flag this container. Ruthenium is a platinum-group metal (PGM) with significant scrap value.
-
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
-
Context: You have completed a reaction (e.g., hydrogenation or polymerization) using [RuCl₂(cod)]ₙ as a catalyst.
-
Protocol:
-
Identify the Solvent: The solvent dictates the waste container, not the Ruthenium.
-
Halogenated Solvents (DCM, Chloroform): Use Halogenated Waste stream.
-
Non-Halogenated (Methanol, THF, Toluene): Use Non-Halogenated/Flammable Waste stream.
-
-
Tagging: On the waste manifest, you MUST list "Ruthenium compounds" as a trace contaminant (<1%).
-
The "Rinse" Step: Triple-rinse reaction vessels with a compatible solvent. Add the rinsate to the liquid waste container , not the sink.
-
Scenario C: Spill Cleanup (Solid Powder)
-
Context: Powder has been spilled on the benchtop or balance.
-
Protocol:
-
Avoid Dust: Do not dry sweep. This generates airborne particulates (respiratory irritant).
-
Wet Wipe Method: Wet a paper towel or absorbent pad with water or ethanol.
-
Wipe: Gently wipe the spill inward to contain it.
-
Disposal: Place the contaminated wipes into a sealed plastic bag (Ziploc style) and dispose of as Solid Hazardous Waste .
-
Visualized Workflow: Waste Stream Logic
The following diagram illustrates the decision-making process for segregating Ruthenium waste to ensure compliance and maximize recovery potential.
Figure 1: Decision tree for segregating Dichloro(1,5-cyclooctadiene)ruthenium(II) waste. Note the prioritization of "Recovery" for pure solids due to the economic value of Ruthenium.
Regulatory & Compliance Framework
While [RuCl₂(cod)]ₙ is not a specifically listed RCRA hazardous waste (i.e., it has no "P" or "U" code), it falls under strict regulatory governance due to its heavy metal content and toxicity profile.
| Regulation | Classification | Operational Requirement |
| RCRA (USA) | Non-Listed Hazardous Waste | Must be characterized by the generator.[2] Typically managed as "Hazardous Waste" due to toxicity characteristics (if leachable) or institutional policy. |
| EPA Waste Code | None (Specific) | Use generic institutional codes (e.g., "Lab Pack" codes) or D000 if characteristic testing fails. Do not use D004-D011 (RCRA 8) unless mixed with those metals. |
| Sewer Code | Prohibited Discharge | Zero tolerance for discharge into sanitary sewers. Heavy metals accumulate in wastewater sludge, causing municipal treatment failures. |
| DOT (Transport) | Not Regulated (typically) | As a pure solid, it is often not regulated for transport unless in a flammable form. However, waste mixtures containing solvents are highly regulated (UN 1993 or UN 1992). |
The "Why" Behind the Protocol (Scientific Rationale)
The Polymer Trap
[RuCl₂(cod)]ₙ exists as a chloride-bridged polymer. When you attempt to clean glassware with acetone or ethanol, the polymer often breaks down into smaller, soluble monomeric species (like solvated Ru-complexes) or remains as a colloidal suspension.
-
Implication: Visual inspection is insufficient. A flask may look clean but still contain mg-levels of Ru.
-
Solution: The "Triple Rinse" rule is mandatory. The solvent rinse ensures that these invisible or colloidal residues are transferred to the waste container rather than the sink.
Valorization vs. Incineration
Ruthenium is a Platinum Group Metal (PGM). Commercial waste handlers often incinerate general chemical waste. However, if segregated as "Precious Metal Waste," the ash can be processed to recover the Ruthenium.
-
Economic Impact: Segregating pure Ru waste supports the circular economy and can reduce disposal costs for your department, as some refiners offer credits for high-purity scrap.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer.
-
Sigma-Aldrich. (2023). Product Specification and Safety: Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.
-
National Institutes of Health (NIH). Waste Disposal Guide: Chemical Waste Management.
Sources
A Researcher's Guide to the Safe Handling of Dichloro(1,5-cyclooctadiene)ruthenium(II)
An In-Depth Technical Guide for Laboratory Professionals
Dichloro(1,5-cyclooctadiene)ruthenium(II), a versatile catalyst precursor in organic synthesis, demands meticulous handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work. By moving beyond mere compliance and fostering a deep understanding of the principles behind these safety protocols, we aim to build a culture of safety and confidence in the laboratory.
Understanding the Risks: Hazard Analysis
Dichloro(1,5-cyclooctadiene)ruthenium(II) is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] While extensive toxicological data on this specific polymer is not available, the general toxicology of ruthenium compounds suggests that the major toxic effects are often due to the metal itself.[4] Some ruthenium complexes have been shown to be genotoxic and mutagenic.[5][6] Therefore, treating this compound with a high degree of caution is paramount.
Primary Routes of Exposure and Potential Health Effects:
-
Inhalation: Inhaling the dust of this compound may lead to respiratory irritation.[1][2][3]
-
Skin Contact: Direct contact can cause skin irritation.[2][3]
-
Eye Contact: The compound is a serious eye irritant, and contact can lead to significant damage.[1][2][3]
-
Ingestion: While less common in a laboratory setting, ingestion may be harmful.[7]
Core Directive: Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling Dichloro(1,5-cyclooctadiene)ruthenium(II).
| PPE Component | Standard | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | To protect against airborne particles and accidental splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[8] | To prevent skin contact and subsequent irritation.[7] |
| Body Protection | A long-sleeved laboratory coat. | To protect the skin on the arms and body from accidental spills.[8] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if dust generation is likely. | To prevent the inhalation of airborne particles that can cause respiratory irritation. |
Donning and Doffing PPE: A Procedural Flowchart
Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is critical for minimizing exposure risk and ensuring experimental reproducibility.
Engineering Controls
-
Chemical Fume Hood: All manipulations of Dichloro(1,5-cyclooctadiene)ruthenium(II) that could generate dust or aerosols must be conducted in a certified chemical fume hood.[8][9] This provides primary containment and protects the user from inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean, dry, and readily available.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Handle the solid compound with care to minimize dust formation.
-
Use a spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel.
-
If transferring to a reaction vessel, do so slowly and carefully to avoid splashing.
-
-
In-Reaction Use:
-
Keep the reaction vessel covered as much as possible to prevent the release of any vapors or aerosols.
-
If heating the reaction, ensure it is done in a well-ventilated area, preferably within the fume hood.
-
-
Post-Handling:
-
Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent.
-
Wipe down the work area in the fume hood with a damp cloth to remove any residual dust.
-
Properly doff and dispose of gloves.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a non-negotiable component of laboratory safety.
Spill Management
In the event of a spill, immediate and appropriate action is required.
Caption: Step-by-step spill response protocol.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before approaching the spill, don the appropriate PPE, including a respirator if necessary.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an appropriate absorbent material to contain the spill.
-
Clean the Spill:
-
For solid spills, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste.[1] Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent and place it in a labeled, sealed container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning cloths, must be disposed of as hazardous waste.[1]
Waste Disposal
All waste containing Dichloro(1,5-cyclooctadiene)ruthenium(II) must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate waste container.
-
Disposal: Dispose of all hazardous waste through your institution's designated hazardous waste management program.[1][7] Never dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects against immediate hazards but also fosters a culture of excellence and responsibility in scientific discovery.
References
- Toxicology and pharmacology of some ruthenium compounds: Vascular smooth muscle relaxation by nitrosyl derivatives of ruthenium and iridium - PubMed.
- SAFETY D
- Acute toxic effects of ruthenium (II)/amino acid/diphosphine complexes on Swiss mice and zebrafish embryos - PubMed.
- Safety and Handling of Organometallic Compounds - Solubility of Things.
- Mutagenic and toxic effects of ruthenium - PubMed - NIH.
- Toxicity of Ruthenium Complexes in Tumour Cell Lines | Request PDF - ResearchG
- Ruthenium complexes show promise when submitted to toxicological safety tests using altern
- Laboratory Safety Standard Operating Procedure (SOP)
- Dichloro(1,5-cyclooctadiene)ruthenium(II) - Fluorochem.
- SAFETY D
- Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer 95 50982-12-2 - Sigma-Aldrich.
- Dichloro(1,5-cyclooctadiene) ruthenium(II) oligomer: CAS No. 50982-12-2.
- ORGANOMETALLIC COMPOUND, POISONOUS, N.O.S. - CAMEO Chemicals - NOAA.
- CMI Product #8035 Issued 07/31/15 - Safety D
- SAFETY D
- SAFETY D
- Safety D
- SAFETY D
- Material Safety Data Sheet - Ruthenium on carbon 5% ruthenium, ca. 50% moisture - Cole-Parmer.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online.
- SAFETY D
- Safety D
- Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer, min 97% 97% dark brown powder "Ruthenotope" - Echemi.
- Safety d
- Healthcare Emergency Preparedness - Chemical PPE Kits.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. Toxicology and pharmacology of some ruthenium compounds: Vascular smooth muscle relaxation by nitrosyl derivatives of ruthenium and iridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenic and toxic effects of ruthenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruthenium complexes show promise when submitted to toxicological safety tests using alternative methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. colonialmetals.com [colonialmetals.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
